molecular formula C32H50O4 B15562218 Acetylursolic acid

Acetylursolic acid

Número de catálogo: B15562218
Peso molecular: 498.7 g/mol
Clave InChI: PHFUCJXOLZAQNH-ISPSOPIZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1S,2R,4aS,6aR,6aS,6bR,10S,12aR,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid has been reported in Ligustrum obtusifolium with data available.

Propiedades

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,10S,12aR,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O4/c1-19-11-16-32(27(34)35)18-17-30(7)22(26(32)20(19)2)9-10-24-29(6)14-13-25(36-21(3)33)28(4,5)23(29)12-15-31(24,30)8/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35)/t19-,20+,23?,24-,25+,26+,29+,30-,31-,32+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFUCJXOLZAQNH-ISPSOPIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Acetylursolic Acid: A Technical Guide to Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylursolic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant interest in the scientific community for its potential therapeutic applications. As a derivative of the more abundant ursolic acid, this compound exhibits a range of biological activities, including cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an analysis of its effects on cellular signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising bioactive molecule.

Natural Sources of this compound

3-O-acetylursolic acid is found in various plant species, often alongside its precursor, ursolic acid. The concentration of this acetylated derivative can vary significantly depending on the plant species, geographical location, and harvesting time. Notable plant sources identified to date include:

  • Eucalyptus globulus (Tasmanian Blue Gum): The bark of this tree is a significant source of 3-acetylursolic acid.

  • Sorbus intermedia (Swedish Whitebeam): The fruits of this tree have been shown to contain measurable quantities of 3-O-acetylursolic acid.[1]

  • Mimusops caffra (Coastal Red Milkwood): While primarily a source of ursolic acid, its extracts have been used for the semi-synthesis of 3-O-acetylursolic acid.

  • Ficus microcarpa (Chinese Banyan): The aerial roots of this plant have been reported to contain this compound.

  • Glycine max (Soybean): This common legume has been identified as a source of this compound.

  • Salvia miltiorrhiza (Red Sage): This plant, used in traditional Chinese medicine, is another reported source.

  • Callistemon citrinus (Crimson Bottlebrush): This ornamental plant also contains this compound.

Quantitative Data on this compound Content

The following table summarizes the reported yields of 3-O-acetylursolic acid from various natural sources. This data is crucial for selecting appropriate raw materials for extraction and for developing efficient isolation strategies.

Plant SpeciesPart of PlantYield of 3-O-acetylursolic acidReference(s)
Eucalyptus globulusBark2.64 g/kg[2]
Sorbus intermediaFruitsup to 1.17 mg/g dry weight[1]

Isolation and Purification Methods

The isolation of pure 3-O-acetylursolic acid from natural sources typically involves a multi-step process, including extraction, fractionation, and chromatographic purification. Due to its structural similarity to other triterpenoids, particularly ursolic acid, separation can be challenging and often requires a combination of techniques.

General Experimental Workflow

The following diagram illustrates a general workflow for the isolation and purification of 3-O-acetylursolic acid from plant material.

experimental_workflow plant_material Dried and Powdered Plant Material extraction Solvent Extraction (e.g., Dichloromethane, Supercritical CO2 with ethanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Lipophilic Extract filtration->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography fractionation Fraction Collection and TLC Analysis chromatography->fractionation pure_compound Pure 3-O-acetylursolic acid fractionation->pure_compound

Figure 1: General workflow for the isolation of 3-O-acetylursolic acid.
Detailed Experimental Protocols

Protocol 1: Extraction of Triterpenoids from Eucalyptus globulus Bark using Supercritical Fluid Extraction (SFE)

This protocol is adapted from the methodology described for the extraction of triterpenoids from Eucalyptus globulus bark.[2]

  • Sample Preparation: Air-dry the Eucalyptus globulus bark and grind it to a fine powder.

  • Supercritical Fluid Extraction:

    • Load the powdered bark into the SFE extractor vessel.

    • Use supercritical CO2 as the primary solvent.

    • Employ ethanol (B145695) as a co-solvent to enhance the extraction of polar triterpenoids.

    • Set the extraction conditions:

      • Pressure: 160 bar

      • Temperature: 40 °C

      • CO2 flow rate: 12.5 g/min

      • Ethanol content: 8% (wt)

    • Perform the extraction for a duration of 3 hours.

  • Fractionation and Purification (General Approach):

    • The resulting extract, enriched in triterpenoids including 3-acetylursolic acid, can be further purified using column chromatography.

    • Prepare a silica (B1680970) gel column and equilibrate with a non-polar solvent (e.g., hexane).

    • Load the concentrated extract onto the column.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate (B1210297) solvent system.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing 3-acetylursolic acid.

    • Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

Protocol 2: Semi-synthesis of 3-O-acetylursolic acid from Ursolic Acid

This method is useful when pure ursolic acid is more readily available.

  • Acetylation Reaction:

    • Dissolve ursolic acid in pyridine.

    • Add an excess of acetic anhydride (B1165640) to the solution.

    • Stir the reaction mixture at room temperature for several hours.

  • Work-up:

    • Pour the reaction mixture into water to hydrolyze the excess acetic anhydride.

    • Collect the precipitate by filtration.

  • Purification:

    • Recrystallize the crude product from a suitable solvent such as methanol.

    • Further purify the product by column chromatography on silica gel if necessary.

Biological Activity and Signaling Pathways

3-O-acetylursolic acid has demonstrated significant biological activity, particularly in the context of cancer. Its mechanism of action often involves the modulation of key cellular signaling pathways that regulate cell proliferation, apoptosis, and migration.

Effects on Cancer Cells

Studies on melanoma cells have provided insights into the cytotoxic effects of 3-O-acetylursolic acid. It has been shown to:

  • Inhibit Cell Proliferation: Similar to its parent compound, ursolic acid, 3-O-acetylursolic acid significantly suppresses the proliferation of melanoma cells in a time- and concentration-dependent manner.[3]

  • Induce Apoptosis: The compound triggers programmed cell death in cancer cells. This is evidenced by the activation of caspases 3/7, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[1][3]

  • Arrest the Cell Cycle: Unlike ursolic acid, which causes an elevation of the sub-G1 population, 3-O-acetylursolic acid has been observed to arrest the cell cycle at the S phase in melanoma cells.[3]

Comparative Effects on Signaling Pathways

While the specific signaling pathways uniquely targeted by 3-O-acetylursolic acid are still under investigation, comparative studies with ursolic acid suggest that the acetylation at the C-3 position can modulate its biological activity. For instance, while both compounds induce apoptosis, the difference in their cell cycle arrest mechanisms suggests a potential divergence in their molecular targets.

The following diagram illustrates a simplified overview of signaling pathways known to be affected by ursolic acid, which are likely relevant to the action of its acetylated derivative.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation (Inhibited) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Bax Bax Apoptosis Apoptosis (Induced) Bax->Apoptosis Promotes Bcl2 Bcl-2 Bcl2->Apoptosis Inhibits Ursolic_Acid Ursolic Acid / this compound Ursolic_Acid->PI3K Inhibits Ursolic_Acid->RAS Inhibits Ursolic_Acid->Bax Upregulates Ursolic_Acid->Bcl2 Downregulates

Figure 2: Potential signaling pathways modulated by ursolic acid and its derivatives.

Conclusion

This compound is a promising natural product with demonstrated anticancer properties. While its natural abundance appears to be lower than its precursor, ursolic acid, certain plant species like Eucalyptus globulus and Sorbus intermedia represent viable sources for its isolation. The development of efficient extraction and purification protocols is key to obtaining this compound in sufficient quantities for further research and potential therapeutic development. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by 3-O-acetylursolic acid to better understand its mechanism of action and to identify potential synergistic combinations with other therapeutic agents. The information provided in this guide serves as a valuable resource for researchers dedicated to advancing the field of natural product-based drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3-O-Acetylursolic Acid

Introduction

3-O-Acetylursolic acid is a pentacyclic triterpenoid (B12794562) and a derivative of the naturally occurring compound, ursolic acid.[1] Ursolic acid itself is widely found in various plants, including fruits and herbs like apples, rosemary, and thyme.[2] The acetylation at the C-3 position of the ursolic acid backbone can modify its biological activity, making 3-O-Acetylursolic acid a compound of interest for further investigation in drug discovery and development.[3][4] This technical guide provides a comprehensive overview of the known physicochemical properties of 3-O-Acetylursolic acid, details on the experimental protocols for their determination, and a visualization of a key biological pathway it influences.

Physicochemical Data

The following table summarizes the key physicochemical properties of 3-O-Acetylursolic acid.

PropertyValueSource(s)
Molecular Formula C₃₂H₅₀O₄[1][5][6][7][8][9]
Molecular Weight 498.7 g/mol (or 498.748 g/mol )[1][5][6][7][8]
Physical Description Solid, Powder[5][7]
Melting Point 285 °C[6][7]
Solubility DMF: 15 mg/mlEthanol: 1 mg/mlWater: 0.00016 g/L (Predicted)[1][6]
pKa (Strongest Acidic) 4.74 (Predicted)[6]
Optical Rotation [a]20D +71.5 (CHCl₃)[6]
CAS Number 7372-30-7[1][5][7][8]

Experimental Protocols

Detailed methodologies for the determination of the physicochemical properties of natural products like 3-O-Acetylursolic acid are crucial for quality control and research purposes. Below are generalized protocols for key experiments.

Synthesis of 3-O-Acetylursolic Acid

A common method for the synthesis of 3-O-Acetylursolic acid is through the acetylation of ursolic acid.[10]

  • Materials : Ursolic acid, pyridine, acetic anhydride (B1165640), methanol, water.

  • Procedure :

    • Dissolve ursolic acid in pyridine.

    • Add an excess of acetic anhydride to the solution in a round-bottom flask.

    • Allow the reaction to proceed.

    • Pour the reaction mixture into water and stir for a sufficient time (e.g., 2 hours) to hydrolyze any remaining acetic anhydride.

    • The resulting product, 3-O-Acetylursolic acid, will precipitate.

    • Separate the final product by suction filtration.

    • Recrystallize the product in a suitable solvent, such as methanol, and further purify by column chromatography if necessary.[10]

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

  • Apparatus : Capillary melting point apparatus.

  • Procedure :

    • A small, dry sample of 3-O-Acetylursolic acid is finely powdered and packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. For 3-O-Acetylursolic acid, a melting point of 285 °C has been reported.[7]

Solubility Determination

Solubility is a critical parameter for drug development, influencing bioavailability and formulation.

  • Materials : 3-O-Acetylursolic acid, various solvents (e.g., DMF, Ethanol, water), analytical balance, vials, temperature-controlled shaker.

  • Procedure :

    • An excess amount of 3-O-Acetylursolic acid is added to a known volume of the selected solvent in a vial.

    • The mixture is agitated in a temperature-controlled shaker until equilibrium is reached.

    • The saturated solution is then filtered to remove any undissolved solid.

    • The concentration of 3-O-Acetylursolic acid in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[5] The solubility of 3-O-Acetylursolic acid has been reported as 15 mg/ml in DMF and 1 mg/ml in Ethanol.[1]

pKa Determination

The acid dissociation constant (pKa) is important for understanding the ionization state of a compound at different pH values.

  • Methodology : Potentiometric titration is a common method for pKa determination.

  • Procedure :

    • A known amount of 3-O-Acetylursolic acid is dissolved in a suitable solvent mixture (e.g., water-alcohol).

    • A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution.

    • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve. A predicted pKa value for the strongest acidic group in 3-O-Acetylursolic acid is 4.74.[6]

Biological Activity and Signaling Pathways

3-O-Acetylursolic acid, similar to its parent compound ursolic acid, exhibits a range of biological activities, including anti-proliferative effects on cancer cells.[11] Studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways.[12][13] A critical pathway involved is the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins and leads to the activation of caspases.[12]

The following diagram illustrates a simplified workflow for investigating the anti-proliferative effects of 3-O-Acetylursolic acid on cancer cells.

G cluster_0 In Vitro Experiment cluster_1 Apoptosis Analysis Details cluster_2 Expected Outcome A Cancer Cell Culture (e.g., A375 melanoma) B Treatment with 3-O-Acetylursolic Acid A->B C Cell Proliferation Assay (e.g., SRB assay) B->C D Apoptosis Analysis B->D H Decreased Cell Proliferation C->H E Caspase-3/7 Activity Assay D->E F Bax/Bcl-2 Protein Expression (Western Blot) D->F G Cell Cycle Analysis (Flow Cytometry) D->G I Increased Apoptosis E->I F->I G->I

Caption: Experimental workflow for assessing the anti-proliferative effects of 3-O-Acetylursolic acid.

The diagram below represents a simplified model of the intrinsic apoptosis signaling pathway that can be modulated by 3-O-Acetylursolic acid.

G compound 3-O-Acetylursolic Acid bax ↑ Bax Expression compound->bax bcl2 ↓ Bcl-2 Expression compound->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto Cytochrome c Release mito->cyto caspase9 Caspase-9 Activation cyto->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway modulated by 3-O-Acetylursolic acid.

References

A Technical Guide to the Semi-synthesis of 3-O-Acetylursolic Acid from Ursolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the semi-synthesis of 3-O-acetylursolic acid from its natural precursor, ursolic acid. Ursolic acid, a pentacyclic triterpenoid (B12794562) found in numerous plants, exhibits a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-tumor activities[1][2]. Structural modification, such as acetylation of the C-3 hydroxyl group, is a common strategy to enhance its lipophilicity and potentially improve its bioavailability and biological efficacy[1]. This guide details the reaction principles, a comprehensive experimental protocol, purification methods, and characterization data.

Reaction Principle and Scheme

The semi-synthesis involves the acetylation of the C-3 hydroxyl group of ursolic acid. This is typically achieved through an esterification reaction using acetic anhydride (B1165640) as the acetylating agent. Pyridine (B92270) often serves as a basic catalyst, which activates the hydroxyl group by abstracting its proton, and also neutralizes the acetic acid byproduct formed during the reaction[3]. Tetrahydrofuran (THF) may be used as a solvent to ensure the homogeneity of the reaction mixture[4].

The general chemical transformation is as follows:

Ursolic Acid + Acetic Anhydride --(Pyridine)--> 3-O-Acetylursolic Acid + Acetic Acid

Below is a logical diagram illustrating the components of the acetylation reaction.

cluster_reactants Reactants & Reagents cluster_catalyst Catalyst / Base cluster_products Products UA Ursolic Acid (C30H48O3) AUA 3-O-Acetylursolic Acid (C32H50O4) UA->AUA AA Acetic Anhydride ((CH3CO)2O) AA->AUA HAc Acetic Acid (CH3COOH) AA->HAc PY Pyridine (C5H5N) PY->AUA Catalyzes

Caption: Diagram of the acetylation reaction components.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures[3][4][5][6].

Materials and Reagents:

  • Ursolic Acid (UA)

  • Acetic Anhydride (Ac₂O)

  • Pyridine, anhydrous

  • Tetrahydrofuran (THF), anhydrous (optional)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Hexane

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica (B1680970) Gel (for column chromatography)

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve ursolic acid (e.g., 1.0 g) in a mixture of THF (30 mL) and pyridine (2-5 mL) under an inert atmosphere (e.g., Argon or Nitrogen)[4]. Stir the solution until all solids are dissolved.

  • Acetylation: Add acetic anhydride (5 mL) to the solution[4].

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours[3][4].

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase is 20% ethyl acetate in hexane. The starting material (ursolic acid) has an Rf value of approximately 0.2, while the acetylated product is less polar and has a higher Rf value, around 0.6[4][6]. The reaction is considered complete when the ursolic acid spot is no longer visible on the TLC plate.

  • Quenching & Work-up:

    • Once the reaction is complete, concentrate the solvent in vacuo to remove most of the THF and pyridine[4]. Co-evaporation with toluene (B28343) can be used to effectively remove residual pyridine[3].

    • Disperse the residue in water (e.g., 100 mL) and acidify the mixture to a pH of 3-4 using 1M HCl[4].

    • Extract the aqueous mixture with ethyl acetate (3 x 125 mL)[4].

    • Combine the organic layers and wash them sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid product[4][5].

The following diagram outlines the complete experimental workflow.

arrow arrow start Start dissolve 1. Dissolve Ursolic Acid in Pyridine/THF start->dissolve add_reagent 2. Add Acetic Anhydride dissolve->add_reagent react 3. Stir at Room Temperature (4-24h) add_reagent->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete workup 5. Quench, Acidify & Extract with Ethyl Acetate monitor->workup Complete dry 6. Dry Organic Layer (Na2SO4) workup->dry concentrate 7. Concentrate in vacuo to get Crude Product dry->concentrate purify 8. Purify by Column Chromatography concentrate->purify characterize 9. Characterize Product (NMR, MS, MP) purify->characterize end End characterize->end

Caption: Experimental workflow for acetylursolic acid synthesis.

Purification and Characterization

Purification: The crude product is purified by column chromatography on silica gel. The column is typically eluted with a gradient of increasing solvent polarity, starting from 10% and moving to 20% ethyl acetate in hexane[4]. Fractions are collected and analyzed by TLC to identify and combine those containing the pure product.

Characterization: The structure and purity of the final product, 3-O-acetylursolic acid, are confirmed using various spectroscopic methods.

ParameterValue / ObservationReference
Appearance White solid / powder[7]
Yield 48.6% - 91.0% (Varies with method)[4][6][8]
Melting Point 190-193 °C[6]
TLC (Rf) ~0.6 (20% EtOAc in Hexane)[4][6]
Mass Spec. (TOF MS ES+) m/z: 521 [M+Na]⁺[6]
¹H-NMR (Key Signals) δ ≈ 2.0-2.2 ppm (singlet, 3H, -OCOCH₃)[6][7]
¹³C-NMR (Key Signals) δ ≈ 170-171 ppm (-C =O), δ ≈ 21 ppm (-COC H₃)[7]

Data Summary

The following table summarizes reaction conditions from different methodologies.

MethodCatalyst / SolventTemp.TimeYieldReference
Standard Pyridine / THFRoom Temp.4 h48.6%[4][6]
Catalytic Phosphotungstic Acid / THF60 °C3 h91.0%[8]
General PyridineRoom Temp.TLC dependent-[3][9]

Biological Context: Inhibition of Pro-inflammatory Signaling

Ursolic acid and its derivatives are known to inhibit pro-inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade[1]. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation and cell survival. In many inflammatory conditions and cancers, the NF-κB pathway is constitutively active. Ursolic acid can suppress the activation of NF-κB, thereby downregulating inflammatory mediators[1]. This mechanism is a significant reason for the therapeutic interest in these compounds.

cluster_pathway Simplified NF-κB Signaling Pathway cluster_nucleus stimuli Inflammatory Stimuli (e.g., TNF-α) receptor Cell Receptor stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb_nfkb IκBα NF-κB ikb_kinase->ikb_nfkb:f0 Phosphorylates ikb IκBα nfkb NF-κB (p65/p50) ikb_nfkb:f0->ikb Ubiquitination & Degradation nfkb_nuc Active NF-κB ikb_nfkb:f1->nfkb_nuc Translocation nucleus Nucleus dna DNA nfkb_nuc->dna genes Pro-inflammatory Gene Expression dna->genes ua Ursolic Acid / This compound ua->ikb_kinase Inhibits

Caption: Inhibition of the NF-κB pathway by Ursolic Acid derivatives.

References

A Technical Guide to the Anticancer Mechanisms of Acetylursolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetylursolic acid, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) ursolic acid, has emerged as a compound of significant interest in oncology research. Its enhanced bioavailability and potent biological activity make it a promising candidate for cancer therapy. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anticancer effects. By targeting a multitude of signaling pathways, it effectively inhibits cancer cell proliferation, induces programmed cell death (apoptosis), halts cell cycle progression, and modulates the tumor microenvironment. This document synthesizes current research findings, presenting detailed signaling pathways, quantitative data from various cancer cell lines, and the experimental protocols used to elucidate these mechanisms.

Core Mechanisms of Action in Cancer Cells

This compound's anticancer activity is not mediated by a single target but rather through the simultaneous modulation of multiple, interconnected signaling cascades crucial for tumor growth and survival.

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

A primary mechanism of this compound is the robust induction of apoptosis. It activates both the mitochondria-mediated (intrinsic) and the death receptor-mediated (extrinsic) pathways.

  • Intrinsic (Mitochondrial) Pathway: this compound disrupts mitochondrial function by altering the expression of Bcl-2 family proteins. It upregulates pro-apoptotic proteins like Bax and Bak while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][2][3] This shift increases mitochondrial outer membrane permeability, leading to the collapse of the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytosol.[2][4] Cytosolic cytochrome c then binds with Apaf-1 to form the apoptosome, which activates the initiator caspase-9, subsequently activating the executioner caspase-3, leading to cell death. In some cancer cells, apoptosis is also induced through the release of Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G) from the mitochondria.

  • Extrinsic (Death Receptor) Pathway: The compound has been shown to upregulate the expression of death receptors, such as the Fas receptor. This sensitization leads to the activation of the initiator caspase-8 upon ligand binding. Activated caspase-8 can then directly cleave and activate the executioner caspase-3 or cleave Bid into tBid, which amplifies the apoptotic signal through the mitochondrial pathway.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway AUA1 This compound FasR Fas Receptor (Upregulation) AUA1->FasR Casp8 Caspase-8 (Activation) FasR->Casp8 Bid Bid → tBid Casp8->Bid Casp3 Caspase-3 (Activation) Casp8->Casp3 AUA2 This compound Bcl2 Bcl-2 / Bcl-xL (Inhibition) AUA2->Bcl2 Bax Bax / Bak (Activation) AUA2->Bax Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Activation) CytC->Casp9 Casp9->Casp3 Bid->Bax Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: this compound-Induced Apoptosis Pathways
Inhibition of Pro-Survival Signaling Pathways

This compound effectively suppresses key signaling pathways that cancer cells rely on for growth and survival.

  • STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is often constitutively active in cancer cells. This compound inhibits both constitutive and IL-6-inducible STAT3 phosphorylation. This is achieved by inhibiting upstream kinases like JAK2 and Src. In some cases, it also involves the induction of the tyrosine phosphatase SHP-1, which dephosphorylates STAT3. The inhibition of STAT3 activation prevents its nuclear translocation and subsequent transcription of target genes involved in proliferation (Cyclin D1), survival (Bcl-2, Bcl-xL, Survivin), and angiogenesis (VEGF).

G cluster_effects Cellular Effects AUA This compound JAK JAK / Src Kinases AUA->JAK SHP1 SHP-1 Phosphatase AUA->SHP1 Receptor Cytokine Receptor (e.g., IL-6R, EGFR) Receptor->JAK STAT3 STAT3 JAK->STAT3 p pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Genes Target Genes: Bcl-2, Bcl-xL, Cyclin D1, Survivin, VEGF, PD-L1 Nucleus->Genes Transcription Proliferation ↓ Proliferation Genes->Proliferation Apoptosis ↑ Apoptosis Genes->Apoptosis Angiogenesis ↓ Angiogenesis Genes->Angiogenesis SHP1->pSTAT3 de-p

Figure 2: Inhibition of the JAK/STAT3 Signaling Pathway
  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. This compound inhibits the phosphorylation and activation of Akt and its downstream target, mTOR. By downregulating this pathway, it suppresses cell growth and can induce both apoptosis and autophagy.

  • NF-κB Pathway: Chronic inflammation driven by the transcription factor Nuclear Factor-kappa B (NF-κB) is a hallmark of many cancers. This compound is a potent inhibitor of NF-κB activation. It prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα by targeting the IκBα kinase (IKK) complex. This action sequesters NF-κB (p65/p50 dimer) in the cytoplasm, preventing it from translocating to the nucleus and activating pro-inflammatory and pro-survival genes like COX-2, MMP-9, and Cyclin D1.

Induction of Cell Cycle Arrest

This compound can halt the progression of the cell cycle, thereby preventing cancer cell division. It has been reported to induce cell cycle arrest at the G0/G1, S, or G2/M phases, depending on the cancer cell type and dosage. This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as decreased expression of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs), and increased expression of CDK inhibitors like p21 and p27.

Modulation of Oxidative Stress

Cancer cells often have a higher basal level of reactive oxygen species (ROS) compared to normal cells. This compound can exploit this by further increasing intracellular ROS levels to a cytotoxic threshold. This excessive oxidative stress damages cellular components like DNA, lipids, and proteins, ultimately triggering apoptotic cell death or ROS-dependent autophagy.

Quantitative Data Summary

The cytotoxic and inhibitory effects of this compound and its parent compound, ursolic acid, have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating potency.

Compound/DerivativeCancer Cell LineAssay TypeIC50 Value (µM)Reference
Ursolic AcidINT-407 (Intestinal)MTT Assay34.7
Ursolic AcidHCT-116 (Intestinal)MTT Assay34.9
UA Derivative 9aMCF-7 (Breast)Antiproliferative8.45 ± 0.26
UA Derivative 9aHeLa (Cervical)Antiproliferative8.37 ± 0.11
UA Derivative 9aA549 (Lung)Antiproliferative10.06 ± 1.39
UA Derivative 14MGC-803 (Gastric)Anticancer4.99 ± 0.40
UA Derivative 14Bcap-37 (Breast)Anticancer8.56 ± 0.44

Experimental Protocols

The mechanisms described herein were elucidated using a standard set of molecular and cellular biology techniques.

Cell Viability and Proliferation Assay (MTT Assay)
  • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for specified time periods (e.g., 24, 48 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Harvest cells, including any floating cells from the supernatant.

    • Wash cells with cold PBS and resuspend in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells immediately using a flow cytometer.

Western Blot Analysis
  • Principle: Detects and quantifies specific proteins in a sample to assess changes in their expression or phosphorylation state.

  • Protocol:

    • Treat cells with this compound and lyse them to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by molecular weight using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., p-STAT3, Caspase-3, Bcl-2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

G cluster_assays Downstream Assays start Cancer Cell Culture treatment Treatment with This compound start->treatment harvest Cell Harvesting & Lysis treatment->harvest flow Flow Cytometry (Apoptosis, Cell Cycle, ROS Measurement) harvest->flow wb Western Blot (Protein Expression & Phosphorylation) harvest->wb mtt MTT Assay (Cell Viability) harvest->mtt mig Migration/Invasion Assay harvest->mig analysis Data Analysis & Interpretation flow->analysis wb->analysis mtt->analysis mig->analysis conclusion Mechanism Elucidation analysis->conclusion

Figure 3: General Experimental Workflow for Mechanism of Action Studies

Conclusion

This compound demonstrates significant potential as an anticancer agent due to its pleiotropic effects on cancer cells. It simultaneously targets multiple critical pathways, including apoptosis, cell survival signaling (STAT3, PI3K/Akt, NF-κB), and cell cycle regulation. This multi-targeted approach reduces the likelihood of developing drug resistance, a common challenge in cancer therapy. The comprehensive data presented in this guide underscore the importance of continued research into this compound and its derivatives for the development of novel and effective cancer treatments. Future work should focus on preclinical in vivo models and eventual clinical trials to translate these promising in vitro findings into tangible therapeutic benefits.

References

Initial Biological Activity Screening of Acetylursolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Ursolic acid (UA), a naturally occurring pentacyclic triterpenoid, is widely recognized for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties[1][2]. However, its clinical application is often hampered by poor bioavailability and solubility[1][3]. To overcome these limitations, researchers have focused on synthesizing derivatives of UA to enhance its therapeutic potential and potency[4]. One of the most common initial modifications is the acetylation of the C-3 hydroxyl group to yield 3-O-acetylursolic acid, a key intermediate for further derivatization. This guide provides a comprehensive overview of the initial biological screening of various acetylursolic acid derivatives, focusing on their cytotoxic, antimicrobial, and anti-inflammatory activities. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key experimental workflows and signaling pathways.

General Experimental Workflow

The process of developing and screening novel this compound derivatives typically follows a structured workflow, from initial synthesis to biological evaluation and data analysis. This multi-step process ensures a systematic approach to identifying lead compounds with enhanced therapeutic properties.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase cluster_analysis Analysis & Outcome UA Ursolic Acid (Parent Compound) Acetylation Acetylation at C-3 UA->Acetylation AUA 3-O-Acetylursolic Acid Acetylation->AUA Derivatization Further Derivatization (e.g., at C-28) AUA->Derivatization Derivatives Novel this compound Derivatives Derivatization->Derivatives Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Derivatives->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., Microdilution) Derivatives->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Derivatives->AntiInflammatory Data Quantitative Data Analysis (IC50, MIC) Cytotoxicity->Data Antimicrobial->Data AntiInflammatory->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Compound Identification SAR->Lead G A This compound Derivative Bax Bax (Pro-apoptotic) Expression A->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Expression A->Bcl2 downregulates Ratio Increased Bax/Bcl-2 Ratio Bax->Ratio Bcl2->Ratio Mito Mitochondrial Permeability ↑ Ratio->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis G cluster_arrest G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Arrest_G1 G0/G1 Arrest (e.g., Derivative 5b) Arrest_G1->G1 Arrest_S S Phase Arrest (e.g., 3-O-acetylursolic acid) Arrest_S->S G Derivative UA Derivative (e.g., 27, 34) Membrane Bacterial Cell Membrane Derivative->Membrane interacts with ROS Intracellular ROS Production ↑ Derivative->ROS induces Permeability Increased Membrane Permeability Membrane->Permeability Death Bacterial Death Permeability->Death ROS->Death

References

In Silico Modeling of Acetylursolic Acid Protein Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylursolic acid, a derivative of the pentacyclic triterpenoid (B12794562) ursolic acid, is a molecule of significant interest in pharmacology due to its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.[1] Understanding the molecular mechanisms underlying these activities is paramount for the development of novel therapeutics. A critical aspect of this is elucidating the interactions between this compound and its protein targets. In silico modeling provides a powerful and cost-effective approach to predict, visualize, and analyze these protein-ligand interactions at an atomic level.[2][3]

This technical guide provides a comprehensive overview of the core in silico methodologies for modeling the binding of this compound to its protein targets. It is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to accelerate their research. The guide details experimental protocols for key in silico experiments, presents available quantitative binding data, and visualizes the complex biological pathways and experimental workflows.

Data Presentation: Quantitative Protein Binding Data

Precise quantitative data on the binding affinities of this compound are not extensively available in public databases. However, data for the parent compound, ursolic acid, and its derivatives provide valuable insights into potential interactions and binding strengths. The following tables summarize reported and predicted binding data. It is important to note that IC50 values can be influenced by experimental conditions, while Ki and Kd are better indicators of direct binding affinity.[4][5][6]

Table 1: Experimental Bioactivity of Ursolic Acid and Its Derivatives

CompoundProtein Target/ProcessAssay TypeValueReference
Ursolic AcidH2O2-induced neurotrosisED505 µM[2][3]
Ursolic AcidAβ binding to CD36Inhibition64% at ~20 µM
Ursolic Acid DerivativesBreast Cancer Cell Lines (MCF-7, MDA-MB-231)IC50Low micromolar range[7]

Table 2: Predicted Binding Affinities (Docking Scores) for Ursolic Acid with Key Proteins

CompoundProtein TargetPDB IDPredicted Binding Affinity (kcal/mol)Reference
Ursolic AcidAkt-< -5[8]
Ursolic AcidmTOR-< -5[8]
Ursolic AcidPI3K-< -5[8]
Ursolic AcidMAPK3-< -5[8]
Ursolic AcidGlycogen Synthase Kinase-3β (GSK-3β)1H8FFavorable[9]
Ursolic AcidAngiotensin-Converting Enzyme (ACE)1O86Favorable[9]
Ursolic AcidTNF-α Converting Enzyme (TACE)3LOTStrongest Affinity[9]
Ursolic AcidH3 protein5EJ0-[10]

Experimental Protocols: In Silico Methodologies

The following sections provide detailed protocols for two fundamental in silico techniques: molecular docking and molecular dynamics simulation. These protocols are generalized and may require optimization based on the specific protein target and computational resources.

Molecular Docking of this compound

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[2][3] This protocol outlines a general workflow using AutoDock Vina.

Objective: To predict the binding pose and estimate the binding affinity of this compound to a protein of interest.

Materials:

  • Ligand: 3D structure of this compound (e.g., from PubChem in SDF format).

  • Receptor: 3D structure of the target protein (from Protein Data Bank in PDB format).

  • Software:

    • PyMOL or UCSF Chimera: for visualization and preparation.

    • AutoDock Tools (ADT): for preparing ligand and receptor files.

    • AutoDock Vina: for performing the docking calculation.

Protocol:

  • Receptor Preparation: a. Load the protein PDB file into PyMOL or Chimera. b. Remove all non-essential molecules, including water, ions, and co-crystallized ligands. c. Repair any missing residues or atoms in the protein structure. d. Add polar hydrogens to the protein. e. Save the cleaned protein structure as a PDB file.

  • Ligand Preparation: a. Download the 3D structure of this compound. b. Use ADT to detect the rotatable bonds and save the ligand in the PDBQT format.

  • Grid Box Generation: a. Open the prepared receptor in ADT. b. Define the binding site by creating a grid box that encompasses the active site of the protein. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely.

  • Docking Execution: a. Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name. b. Run AutoDock Vina from the command line using the configuration file.

  • Analysis of Results: a. Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). b. Visualize the docked poses in PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues.

Molecular Dynamics (MD) Simulation of this compound-Protein Complex

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system. This protocol outlines a general workflow using GROMACS.

Objective: To assess the stability of the this compound-protein complex and analyze its dynamic interactions.

Materials:

  • Complex: The best-ranked docked pose of the this compound-protein complex from the molecular docking experiment.

  • Software:

    • GROMACS: for performing the MD simulation.

    • VMD or UCSF Chimera: for visualization and analysis of the trajectory.

Protocol:

  • System Preparation: a. Create a topology file for the this compound-protein complex using the GROMACS pdb2gmx tool and a suitable force field (e.g., AMBER, CHARMM). b. Define a simulation box and solvate the system with water molecules. c. Add ions to neutralize the system.

  • Energy Minimization: a. Perform energy minimization to remove steric clashes and relax the system to a local energy minimum.

  • Equilibration: a. Perform a two-phase equilibration process: i. NVT ensemble (constant Number of particles, Volume, and Temperature): to stabilize the temperature of the system. ii. NPT ensemble (constant Number of particles, Pressure, and Temperature): to stabilize the pressure and density of the system.

  • Production MD Run: a. Run the production MD simulation for a desired length of time (e.g., 100 ns). This will generate a trajectory file that records the positions, velocities, and energies of all atoms in the system over time.

  • Trajectory Analysis: a. Root Mean Square Deviation (RMSD): to assess the structural stability of the protein and ligand over the simulation. b. Root Mean Square Fluctuation (RMSF): to identify flexible regions of the protein. c. Hydrogen Bond Analysis: to determine the persistence of hydrogen bonds between the ligand and protein. d. Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): to estimate the binding affinity of the complex.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound and the in silico experimental workflows.

In_Silico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Receptor_Prep Receptor Preparation (PDB) Docking AutoDock Vina Receptor_Prep->Docking Ligand_Prep Ligand Preparation (SDF) Ligand_Prep->Docking Analysis_Docking Binding Pose & Affinity Analysis Docking->Analysis_Docking MD_Sim GROMACS Simulation Analysis_Docking->MD_Sim Analysis_MD Stability & Interaction Analysis MD_Sim->Analysis_MD

Caption: Workflow for in silico protein-ligand interaction studies.

NFkB_Pathway Acetylursolic_Acid Acetylursolic_Acid IKK IKK Acetylursolic_Acid->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Akt_mTOR_Pathway Acetylursolic_Acid Acetylursolic_Acid Akt Akt Acetylursolic_Acid->Akt PI3K PI3K PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

References

An In-depth Technical Guide to Acetylursolic Acid: Chemical Structure, Stereochemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylursolic acid, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) ursolic acid, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological properties of this compound. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document details the physicochemical properties, spectroscopic data, and relevant experimental protocols for the synthesis, isolation, and analysis of this compound. Furthermore, it explores the key signaling pathways modulated by this compound, offering insights into its potential therapeutic applications.

Chemical Structure and Stereochemistry

This compound, also known as 3-O-acetylursolic acid or ursolic acid acetate, is a modified triterpenoid derived from ursolic acid.[1][2] The acetylation typically occurs at the C-3 hydroxyl group of the ursane (B1242777) skeleton.[3]

IUPAC Name: (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid[4]

Molecular Formula: C₃₂H₅₀O₄[5]

CAS Number: 7372-30-7[5]

The core structure of this compound is the pentacyclic ursane skeleton, which is characterized by five fused six-membered rings. The stereochemistry of the molecule is complex, with multiple chiral centers. The IUPAC name precisely defines the absolute configuration at each of these centers. The "3β" designation for the acetyloxy group indicates that it is in the equatorial position on the A-ring, which is a common feature of naturally derived triterpenoids.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below. This information is critical for its identification, characterization, and handling in a laboratory setting.

Physicochemical Properties
PropertyValueReference
Molecular Weight 498.7 g/mol [5]
Melting Point 285 °C[5]
XLogP3 7.9[5]
Physical Description Solid[5]
Spectroscopic Data
TechniqueKey Data PointsReference
¹H-NMR (in d-DMSO) Signals corresponding to the acetyl group and characteristic shifts for the triterpenoid skeleton.[6]
¹³C-NMR Carbon signals for the 32 carbons, including the carbonyl of the acetyl and carboxyl groups.[5]
Infrared (IR) Spectroscopy Characteristic absorption bands for hydroxyl, carbonyl, and C-H bonds.
Mass Spectrometry (GC-MS) Molecular ion peak and fragmentation pattern consistent with the structure.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound, including its synthesis, isolation from natural sources, and analytical determination.

Synthesis of 3-O-Acetylursolic Acid from Ursolic Acid

This protocol describes a common method for the acetylation of ursolic acid.

Materials:

  • Ursolic acid

  • Acetic anhydride (B1165640)

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Tetrahydrofuran (THF) (solvent)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve ursolic acid in a mixture of THF and pyridine.[7]

  • Add acetic anhydride and a catalytic amount of DMAP to the solution.[7]

  • Stir the reaction mixture at room temperature for 4 hours.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the solvent under reduced pressure.[7]

  • Disperse the resulting solid in water and acidify to a pH of 3-4 with HCl.[7]

  • Filter the precipitate, wash it with water until neutral, and dry it at room temperature to obtain 3-O-acetylursolic acid.[7]

Isolation of Ursolic Acid from Plant Material (General Protocol)

This protocol outlines a general procedure for the extraction and isolation of ursolic acid, which can then be used for the synthesis of this compound.

Materials:

Procedure:

  • Extract the powdered plant material with methanol using a Soxhlet apparatus or maceration.[8][9]

  • Concentrate the methanolic extract under reduced pressure to obtain a crude extract.

  • Adsorb the crude extract onto a small amount of silica gel.

  • Prepare a silica gel column packed in hexane.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.[8]

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing ursolic acid (identified by comparison with a standard).

  • Evaporate the solvent from the combined fractions to yield purified ursolic acid.[8]

HPLC Method for the Determination of Ursolic Acid

This protocol describes a typical HPLC method for the quantification of ursolic acid, which can be adapted for this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[10]

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Methanol (80:20 v/v).[10]

  • Flow Rate: 0.5 mL/min.[10]

  • Detection Wavelength: 210 nm.[10]

  • Column Temperature: 35 °C.[10]

Procedure:

  • Prepare standard solutions of ursolic acid in methanol at various concentrations to generate a calibration curve.

  • Prepare the sample solution by dissolving the extract or synthesized product in methanol.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the ursolic acid peak in the chromatogram based on the retention time of the standard.

  • Quantify the amount of ursolic acid in the sample by comparing its peak area with the calibration curve.

Biological Activities and Signaling Pathways

This compound, along with its parent compound ursolic acid, exhibits a wide range of biological activities, with anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

Ursolic acid and its derivatives have been shown to inhibit the proliferation of various cancer cells and induce apoptosis.[11] The anticancer effects are often attributed to the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth and survival. Ursolic acid has been reported to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[1][12] The inhibition of PI3K/Akt signaling can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins.[12]

PI3K_Akt_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt Activates This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Promotes Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

Diagram 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Ursolic acid induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13][14] It can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases.[14][15]

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Bax/Bak Bax/Bak Bax/Bak->Mitochondria Promotes release of Bcl-2/Bcl-xL Bcl-2/Bcl-xL Bcl-2/Bcl-xL->Mitochondria Inhibits release of Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis FAS Ligand FAS Ligand FAS Receptor FAS Receptor FAS Ligand->FAS Receptor Caspase-8 Caspase-8 FAS Receptor->Caspase-8 Activates Caspase-8->Caspase-3 Activates This compound This compound This compound->Bax/Bak Upregulates This compound->Bcl-2/Bcl-xL Downregulates NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB (p65) NF-κB (p65) IKK->NF-κB (p65) Phosphorylates This compound This compound This compound->IKK Inhibits NF-κB NF-κB IκBα->NF-κB Inhibits Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Active Gene Transcription (Inflammation) Gene Transcription (Inflammation) Nuclear Translocation->Gene Transcription (Inflammation)

References

Acetylursolic Acid Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Biosynthetic Pathway, Experimental Analysis, and Regulatory Networks of Acetylursolic Acid.

Introduction

This compound, a pentacyclic triterpenoid (B12794562), has garnered significant interest within the scientific and drug development communities due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, with a primary focus on the well-characterized synthesis of its precursor, ursolic acid. The guide details the enzymatic steps, presents available quantitative data, outlines experimental protocols for pathway analysis, and illustrates the key signaling pathways that regulate its production. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of this promising natural compound.

The Core Biosynthetic Pathway of Ursolic Acid

The biosynthesis of ursolic acid is a multi-step process that begins with fundamental precursors from primary metabolism and involves a series of enzymatic transformations. The final step to produce this compound is presumed to be an acetylation reaction, although the specific enzyme responsible has not yet been fully characterized in the scientific literature. The core pathway to ursolic acid is outlined below.

Upstream Mevalonate (B85504) (MVA) Pathway

The biosynthesis of all triterpenoids, including ursolic acid, originates from the isoprenoid pathway. In the cytoplasm, the mevalonate (MVA) pathway converts acetyl-CoA into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

Squalene (B77637) Synthesis and Cyclization

Two molecules of farnesyl pyrophosphate (FPP), formed from the condensation of IPP and DMAPP, are joined head-to-head by squalene synthase (SQS) to produce squalene. Squalene is then epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE). The cyclization of 2,3-oxidosqualene is a critical branch point in triterpenoid biosynthesis. For the synthesis of ursolic acid, the enzyme α-amyrin synthase catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene skeleton, α-amyrin.

Oxidation of α-Amyrin by Cytochrome P450s

The α-amyrin backbone undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases of the CYP716A subfamily. These enzymes perform a three-step oxidation at the C-28 position of α-amyrin, proceeding through uvaol (B1682811) and ursolic aldehyde intermediates to yield ursolic acid.[1][2]

Acetylation of Ursolic Acid

The final step in the biosynthesis of this compound is the acetylation of the hydroxyl group at the C-3 position of ursolic acid. This reaction is catalyzed by an acetyl-CoA-dependent acetyltransferase. However, the specific enzyme responsible for this transformation has not been definitively identified and characterized in the literature.

dot

Acetylursolic_Acid_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_Triterpenoid Triterpenoid Backbone Synthesis cluster_Ursolic_Acid Ursolic Acid and this compound Synthesis AcetylCoA Acetyl-CoA IPP IPP AcetylCoA->IPP Multiple Steps DMAPP DMAPP IPP->DMAPP Isomerase FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase (SQS) Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase (SQE) alpha_Amyrin α-Amyrin Oxidosqualene->alpha_Amyrin α-Amyrin Synthase Uvaol Uvaol alpha_Amyrin->Uvaol CYP716A Ursolic_Aldehyde Ursolic Aldehyde Uvaol->Ursolic_Aldehyde CYP716A Ursolic_Acid Ursolic Acid Ursolic_Aldehyde->Ursolic_Acid CYP716A Acetylursolic_Acid This compound Ursolic_Acid->Acetylursolic_Acid Acetyltransferase (putative)

Caption: Overview of the this compound Biosynthesis Pathway.

Quantitative Data

Quantitative data on the this compound biosynthesis pathway is primarily available from studies on the heterologous production of ursolic acid in engineered microorganisms, particularly Saccharomyces cerevisiae. Limited kinetic data is available for the key enzymes.

Table 1: Production of Ursolic Acid in Engineered Saccharomyces cerevisiae
Strain Engineering StrategyHost OrganismTiter (mg/L)Reference
Overexpression of α-amyrin synthase and CYP716A12S. cerevisiae1.8[1]
Co-expression of α-amyrin synthase and various CYP716A enzymesS. cerevisiae62.2 - 360.2[1]
Table 2: Kinetic Parameters of Key Enzymes
EnzymeOrganismSubstrateKmkcatSpecific Activity (μmol/min/mg)Reference
α-Amyrin Synthase (EjAS)Eriobotrya japonica2,3-OxidosqualeneN/AN/A0.0032[3]
α-Amyrin Synthase (MdOSC1)Malus domestica2,3-OxidosqualeneN/AN/A0.0293[3]

Note: N/A indicates that the data is not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of α-Amyrin Synthase

This protocol describes the expression of a His-tagged α-amyrin synthase in E. coli and its subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a His-tag (e.g., pET series)

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

Procedure:

  • Transform the expression vector containing the α-amyrin synthase gene into the E. coli expression strain.

  • Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged α-amyrin synthase with elution buffer.

  • Analyze the purified protein by SDS-PAGE.

In Vitro Enzyme Assay for α-Amyrin Synthase

This assay measures the activity of purified α-amyrin synthase by quantifying the production of α-amyrin from 2,3-oxidosqualene.

Materials:

  • Purified α-amyrin synthase

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM DTT)

  • 2,3-oxidosqualene substrate

  • GC-MS for product analysis

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the purified α-amyrin synthase.

  • Initiate the reaction by adding the 2,3-oxidosqualene substrate.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).

  • Extract the products with an organic solvent.

  • Analyze the extracted products by GC-MS, comparing the retention time and mass spectrum to an authentic α-amyrin standard.

Heterologous Expression and Functional Characterization of CYP716A Enzymes in Yeast

This protocol describes the expression of CYP716A enzymes in a yeast strain engineered to produce α-amyrin, allowing for the in vivo characterization of their oxidative activity.[1][4]

Materials:

  • Saccharomyces cerevisiae strain engineered to produce α-amyrin

  • Yeast expression vector for CYP716A and its corresponding cytochrome P450 reductase (CPR)

  • Yeast transformation reagents

  • Selective growth media (e.g., SC-Ura)

  • Galactose for induction

  • GC-MS for product analysis

Procedure:

  • Co-transform the yeast expression vectors for the CYP716A enzyme and its redox partner, CPR, into the α-amyrin producing yeast strain.

  • Select for transformed colonies on appropriate selective media.

  • Grow a starter culture of the transformed yeast in selective media with glucose.

  • Inoculate a larger culture in selective media with glucose and grow to mid-log phase.

  • Induce the expression of the CYP716A and CPR by transferring the cells to a medium containing galactose.

  • Continue the culture for 48-72 hours to allow for product accumulation.

  • Harvest the yeast cells and extract the triterpenoids using an appropriate method (e.g., saponification followed by organic solvent extraction).

  • Analyze the extracted metabolites by GC-MS to identify and quantify ursolic acid and its intermediates.

dot

Experimental_Workflow cluster_Expression Heterologous Expression cluster_Purification Protein Purification cluster_Assay Enzyme Assay & Product Analysis Ecoli E. coli Expression Purification Affinity Chromatography Ecoli->Purification Yeast Yeast Expression InVivo In Vivo Assay Yeast->InVivo InVitro In Vitro Assay Purification->InVitro GCMS GC-MS Analysis InVitro->GCMS InVivo->GCMS

Caption: General experimental workflow for enzyme characterization.

Regulatory Signaling Pathways

The biosynthesis of triterpenoids, including ursolic acid, is tightly regulated by various signaling pathways in plants, often in response to developmental cues and environmental stresses. The jasmonate and gibberellin signaling pathways are two of the most well-characterized regulatory networks.

Jasmonate Signaling Pathway

Jasmonates (JA) are plant hormones that play a crucial role in defense responses and the regulation of secondary metabolism. The jasmonate signaling pathway generally leads to the upregulation of triterpenoid biosynthetic genes.

The core of the jasmonate signaling pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. In the absence of jasmonate, JAZ proteins bind to and inhibit the activity of transcription factors such as MYC2. Upon perception of the active jasmonate signal (JA-Ile), JAZ proteins are targeted for degradation by the SCF(COI1) ubiquitin ligase complex. This releases the transcription factors, allowing them to activate the expression of target genes, including those involved in triterpenoid biosynthesis.[5][6][7]

dot

Jasmonate_Signaling JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ COI1->JAZ targets for degradation MYC2 MYC2 JAZ->MYC2 represses Triterpenoid_Genes Triterpenoid Biosynthesis Genes MYC2->Triterpenoid_Genes activates

Caption: Simplified Jasmonate Signaling Pathway.

Gibberellin Signaling Pathway

Gibberellins (GAs) are another class of plant hormones that primarily regulate growth and development. The gibberellin signaling pathway operates through a derepression mechanism, similar to the jasmonate pathway.

In the absence of gibberellins, DELLA proteins act as repressors of GA-responsive genes. The perception of bioactive GA by the GID1 receptor leads to the formation of a GA-GID1-DELLA complex. This complex is recognized by an F-box protein, leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The degradation of DELLA proteins allows for the expression of GA-responsive genes, which can include transcription factors that in turn regulate triterpenoid biosynthesis.[8][9][10]

dot

Gibberellin_Signaling GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein GID1->DELLA targets for degradation TF Transcription Factors DELLA->TF represses Triterpenoid_Genes Triterpenoid Biosynthesis Genes TF->Triterpenoid_Genes regulates

References

Methodological & Application

Application Note & Protocol: Quantification of Acetylursolic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylursolic acid, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) ursolic acid, has garnered significant interest in pharmaceutical research due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1] Accurate and precise quantification of this compound in various samples, including raw materials, finished products, and biological matrices, is crucial for quality control, pharmacokinetic studies, and formulation development. This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described method is simple, accurate, and suitable for routine analysis.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Methanol (B129727) and 0.03 M phosphate (B84403) buffer (pH = 3) (90:10, v/v)[2]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL[3]
Column Temperature 25 °C[3]
Detection Wavelength 210 nm
Run Time Approximately 15 minutes
Reagents and Standards
  • Methanol: HPLC grade

  • Water: HPLC grade or ultrapure water

  • Potassium dihydrogen phosphate: Analytical grade

  • Phosphoric acid: Analytical grade

  • This compound reference standard: Purity >98%

Preparation of Solutions
  • 0.03 M Phosphate Buffer (pH 3.0): Dissolve 4.08 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase: Prepare a mixture of methanol and 0.03 M phosphate buffer (pH 3.0) in a 90:10 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation Protocol

The following is a general protocol for the extraction of this compound from a solid matrix (e.g., plant material, formulation). The user should optimize the procedure for their specific sample type.

  • Sample Pulverization: Grind the solid sample to a fine powder to ensure efficient extraction.

  • Extraction:

    • Accurately weigh about 1 g of the powdered sample into a centrifuge tube.

    • Add 10 mL of methanol.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration:

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject 20 µL of the filtered sample into the HPLC system.

Method Validation Summary

A summary of the validation parameters for a similar compound, ursolic acid, which can be expected to be comparable for this compound, is presented in Table 2. Full validation of the method for this compound should be performed in accordance with ICH guidelines.

Table 2: Representative Method Validation Data for Triterpene Acids

Validation ParameterResult
Linearity Range 0.6 - 1.8 mg/mL (for Ursolic Acid)
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.190 µg (for Ursolic Acid)
Limit of Quantification (LOQ) 0.644 µg (for Ursolic Acid)
Accuracy (Recovery) 97.32% (for Ursolic Acid)
Precision (RSD%) < 2%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Pulverization Extraction Ultrasonic Extraction with Methanol Sample->Extraction 1 g sample + 10 mL MeOH Filtration Filtration (0.45 µm) Extraction->Filtration Injection Inject 20 µL into HPLC System Filtration->Injection Standard Prepare this compound Standard Solutions Standard->Injection Separation C18 Column Separation Isocratic Elution Injection->Separation Flow Rate: 1.0 mL/min Detection UV Detection at 210 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

References

Application Notes and Protocols for the 1H and 13C NMR Spectral Interpretation of Acetylursolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylursolic acid, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) ursolic acid, is a compound of significant interest in medicinal chemistry and drug discovery due to its various biological activities, including anti-cancer and anti-inflammatory properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This document provides a detailed guide to the interpretation of its 1H and 13C NMR spectra, including comprehensive data tables, a standardized experimental protocol for data acquisition, and graphical representations of its relevant biological pathways and the workflow for its spectral analysis.

Introduction

This compound (3β-acetoxy-urs-12-en-28-oic acid) is a semi-synthetic or naturally occurring derivative of ursolic acid. The acetylation at the C-3 hydroxyl group can modulate its biological activity, making its unambiguous identification crucial. NMR spectroscopy provides detailed information about the molecular structure, including the stereochemistry and the site of acetylation. This application note serves as a practical guide for researchers working with this compound, providing curated NMR data and standardized protocols to ensure reliable and reproducible results.

1H and 13C NMR Spectral Data

The 1H and 13C NMR chemical shifts of this compound are influenced by the solvent used for analysis. Data in deuterated chloroform (B151607) (CDCl3) and deuterated dimethyl sulfoxide (B87167) (DMSO-d6) are commonly reported. The following tables summarize the assigned chemical shifts based on literature data.

Table 1: 1H NMR Spectral Data of this compound

Atom No.Chemical Shift (δ) in CDCl3 (ppm)MultiplicityCoupling Constant (J) in Hz
34.51dd10.8, 5.4
125.25t3.5
182.20d11.2
OAc-CH32.05s
230.86s
240.84s
250.83s
261.07s
270.78s
290.93d6.5
300.86d6.0

Note: The chemical shifts of the skeletal protons are complex and often overlap. 2D NMR techniques are essential for their complete assignment.

Table 2: 13C NMR Spectral Data of this compound

Atom No.Chemical Shift (δ) in CDCl3 (ppm)
138.4
223.6
380.9
437.8
555.3
618.2
733.0
839.5
947.5
1036.9
1123.2
12125.7
13138.1
1442.1
1528.1
1624.2
1748.1
1852.9
1939.1
2038.9
2130.6
2236.7
2327.9
2416.7
2515.5
2616.9
2723.4
28183.5
2917.1
3021.1
OAc-C=O171.0
OAc-CH321.3

Experimental Protocol for NMR Data Acquisition

This protocol provides a standardized procedure for the preparation and NMR analysis of this compound.

3.1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. CDCl3 is a common choice. For compounds with poor solubility, DMSO-d6 can be used.

  • Concentration:

    • For 1H NMR, dissolve 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

    • For 13C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL is recommended.

  • Sample Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the deuterated solvent does not already contain TMS, a small amount can be added.

3.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a general guideline and may need to be optimized for the specific instrument used.

3.2.1. 1H NMR Spectroscopy

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans.

  • Temperature: 298 K.

3.2.2. 13C NMR Spectroscopy

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Temperature: 298 K.

3.2.3. 2D NMR Spectroscopy (for complete structural assignment)

  • COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

3.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for 1H and 1-2 Hz for 13C) and perform Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction.

  • Referencing: Calibrate the chemical shifts to the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integration and Peak Picking: Integrate the signals in the 1H spectrum and pick the peaks in both 1H and 13C spectra.

Visualizations

4.1. Workflow for NMR Data Interpretation

The following diagram illustrates a logical workflow for the interpretation of NMR data for this compound.

NMR_Interpretation_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis A Sample Preparation B 1D 1H NMR A->B C 1D 13C NMR A->C D 2D NMR (COSY, HSQC, HMBC) A->D E Identify Key Signals (Olefinic, Acetyl, Methyls) B->E C->E F Assign Protonated Carbons (HSQC) D->F G Establish Spin Systems (COSY) D->G E->G H Connect Fragments & Assign Quaternary Carbons (HMBC) F->H G->H I Final Structure Confirmation H->I

Caption: Workflow for the interpretation of this compound NMR data.

4.2. Signaling Pathways of this compound

This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways. The diagram below provides a simplified overview of these interactions.

Acetylursolic_Acid_Signaling cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_effects Cellular Effects AUA This compound PI3K_Akt PI3K/Akt/mTOR Pathway AUA->PI3K_Akt Inhibits STAT3 STAT3 Pathway AUA->STAT3 Inhibits NFkB NF-κB Pathway AUA->NFkB Inhibits Proliferation Decreased Proliferation PI3K_Akt->Proliferation Modulates Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis Modulates STAT3->Proliferation Modulates NFkB->Apoptosis Modulates Inflammation Decreased Inflammation NFkB->Inflammation Modulates

Caption: Key signaling pathways modulated by this compound in cancer cells.

Conclusion

The 1H and 13C NMR data and the experimental protocol provided in this application note offer a comprehensive resource for the unambiguous identification and characterization of this compound. The application of 1D and 2D NMR techniques is essential for the complete structural elucidation of this complex triterpenoid. The provided workflows and pathway diagrams serve to contextualize the analytical data within its relevant biological framework, aiding researchers in drug development and medicinal chemistry.

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Acetylursolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylursolic acid, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) ursolic acid, has garnered significant interest in oncological research for its potential cytotoxic effects against various cancer cell lines. Preliminary studies suggest that its therapeutic efficacy may be attributed to the induction of apoptosis and modulation of key cellular signaling pathways. Accurate and reproducible assessment of its cytotoxic potential is paramount for further drug development. This document provides detailed protocols for two robust and widely accepted colorimetric assays for in vitro cytotoxicity testing: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the SRB (Sulforhodamine B) assay.

Principle of the Assays

The MTT assay is a quantitative colorimetric method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

The SRB assay is a cell density determination assay based on the measurement of total cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (3-O-acetylursolic acid) against various human cancer cell lines, as determined by the SRB assay.

Cell LineCancer TypeIncubation Time (h)GI50 (µM)Reference
A375MelanomaNot Specified32.4 ± 1.33[1]
HDf-a (normal)Dermal FibroblastNot Specified126.5 ± 24[1]
MDA-MB-231Breast AdenocarcinomaNot SpecifiedModerate to no cytotoxicity[2]
HepG2Liver CarcinomaNot SpecifiedModerate to no cytotoxicity[2]
PC3Prostate CancerNot SpecifiedModerate to no cytotoxicity[2]
KMST-6 (non-cancerous)Human FibroblastNot SpecifiedModerate to no cytotoxicity

Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth and is a common metric reported in SRB assays.

Experimental Protocols

Protocol 1: MTT Assay for this compound Cytotoxicity

Materials:

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom microtiter plates

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-Buffered Saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine viability (e.g., using Trypan Blue exclusion).

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium.

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the diluted compound solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading:

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment using the formula: Cell Viability (%) = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Sulforhodamine B (SRB) Assay for this compound Cytotoxicity

Materials:

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom microtiter plates

  • Cancer cell line of interest

  • Complete culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution (1% acetic acid)

  • Solubilization buffer (10 mM Tris base solution, pH 10.5)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.

  • Cell Fixation:

    • After the desired incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully discard the supernatant.

    • Wash the plate five times with 1% acetic acid to remove the TCA and unbound cells.

    • Allow the plate to air dry completely.

  • Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plate five times with 1% acetic acid to remove the unbound SRB dye.

    • Allow the plate to air dry completely.

  • Dye Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Reading:

    • Measure the absorbance at a wavelength of 510-540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each treatment and determine the GI50 value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Procedure cluster_mtt MTT Assay cluster_srb SRB Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Add Compound Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add srb_fix Fix with TCA incubation->srb_fix mtt_incubate Incubate (3-4h) mtt_add->mtt_incubate mtt_solubilize Add Solubilization Solution mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read data_analysis Calculate % Viability / Inhibition mtt_read->data_analysis srb_stain Stain with SRB srb_fix->srb_stain srb_wash Wash with Acetic Acid srb_stain->srb_wash srb_solubilize Add Tris Base srb_wash->srb_solubilize srb_read Read Absorbance (510-540nm) srb_solubilize->srb_read srb_read->data_analysis ic50 Determine IC50 / GI50 data_analysis->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Proposed Signaling Pathway for this compound-Induced Apoptosis

G cluster_pathways Signaling Cascades cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase acetylursolic_acid This compound pi3k_akt PI3K/Akt Pathway (Inhibition) acetylursolic_acid->pi3k_akt Inhibits mapk_erk MAPK/ERK Pathway (Modulation) acetylursolic_acid->mapk_erk bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) pi3k_akt->bcl2_family Regulates mapk_erk->bcl2_family Regulates cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 parp_cleavage PARP Cleavage caspase37->parp_cleavage apoptosis Apoptosis caspase37->apoptosis parp_cleavage->apoptosis

Caption: Proposed signaling pathway of this compound.

References

Unveiling the Pro-Apoptotic Potential of Acetylursolic Acid: An Application Note and Protocol for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in analyzing the apoptosis-inducing effects of Acetylursolic acid using flow cytometry. This compound, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) Ursolic acid, has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines.[1] Flow cytometry, particularly with Annexin V and Propidium Iodide (PI) staining, offers a robust and quantitative method to assess these effects.

Introduction to this compound and Apoptosis

This compound, like its parent compound Ursolic acid, is a promising candidate in cancer research due to its ability to trigger programmed cell death, or apoptosis, in tumor cells.[1][2] Apoptosis is a critical cellular process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Compounds that can selectively induce apoptosis in cancer cells are of great interest for therapeutic development.

The mechanism of action for Ursolic acid and its derivatives often involves the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3] Key events include the disruption of the mitochondrial membrane potential, release of cytochrome c, activation of caspases, and changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Furthermore, these compounds have been shown to modulate signaling pathways such as PI3K/Akt/mTOR and MAPK, which are crucial for cell survival and proliferation.

Flow cytometry is an indispensable tool for studying apoptosis. The Annexin V/PI dual-staining assay is a widely used method that allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. This technique relies on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis, which can be detected by fluorescently labeled Annexin V. Propidium Iodide, a fluorescent nucleic acid intercalator, is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their identification.

Quantitative Analysis of this compound-Induced Apoptosis

The following table summarizes the pro-apoptotic effects of this compound and its parent compound, Ursolic acid, as determined by flow cytometry in various cancer cell lines.

CompoundCell LineConcentration (µM)Treatment Time (h)% Apoptotic Cells (Early + Late)Key Findings & Signaling PathwaysReference
3-O-acetylursolic acidA375 (Melanoma)32.448-72Significantly increasedIncreased caspase 3/7 activity, enhanced Bax/Bcl-2 ratio, S-phase cell cycle arrest.
Ursolic acidA375 (Melanoma)26.748-72Significantly increasedIncreased caspase 3/7 activity, enhanced Bax/Bcl-2 ratio, increased sub-G1 population.
Ursolic acidBGC-803 (Gastric Cancer)Not specifiedNot specifiedSignificantly increasedActivated caspase-3, -8, and -9; downregulated Bcl-2.
Ursolic acidNCI-H292 (Lung Cancer)Not specifiedNot specifiedIncreasedInvolved a mitochondria-dependent pathway with release of AIF and Endo G.
Ursolic acidHeLa (Cervical Cancer)Not specifiedNot specifiedIncreasedInduced apoptosis through the mitochondrial intrinsic pathway and suppression of the ERK1/2 signaling pathway.
Ursolic acidLNCaP & PC-3 (Prostate Cancer)Not specifiedNot specifiedIncreasedModulated the PI3K/Akt/mTOR pathway.
Ursolic acidHuh-7 (Hepatoma)Not specified24IncreasedRegulated extrinsic and intrinsic pathways and inhibited PI3K/Akt and p38 MAPK signaling.
Ursolic acidGBC-SD & SGC-996 (Gallbladder Carcinoma)50-6048Dose-dependent increaseInduced S-phase arrest and decreased mitochondrial membrane potential.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the cancer cell line of interest (e.g., A375 melanoma cells) in a suitable culture vessel (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry

This protocol is a generalized procedure and may need optimization based on the specific cell type and flow cytometer used.

Materials:

  • Phosphate-Buffered Saline (PBS), cold

  • 1X Annexin-binding buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or trypsin. Collect the cells, including any floating cells from the supernatant.

    • For suspension cells, directly collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

    • Add 5-10 µL of PI staining solution. The exact volume may need to be optimized.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

    • Set up the flow cytometer with appropriate voltage and compensation settings using unstained, Annexin V-only, and PI-only stained control cells.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (though this population can sometimes be included with late apoptotic cells).

Visualizing the Molecular Mechanisms and Workflow

To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and the experimental workflow for its analysis.

Acetylursolic_Acid_Apoptosis_Pathway Acetylursolic_acid This compound PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Acetylursolic_acid->PI3K_Akt_mTOR inhibits MAPK_Pathway MAPK Pathway (ERK) Acetylursolic_acid->MAPK_Pathway inhibits Bcl2 Bcl-2 (Anti-apoptotic) Acetylursolic_acid->Bcl2 inhibits Bax Bax (Pro-apoptotic) Acetylursolic_acid->Bax activates Cell_Membrane Cell Membrane Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis inhibition leads to MAPK_Pathway->Apoptosis inhibition leads to Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Apoptosis_Analysis_Workflow start Start: Cancer Cell Culture treatment Treat cells with This compound start->treatment harvest Harvest Cells (Adherent & Suspension) treatment->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Annexin-binding buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 15 min at RT in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Data Interpretation (Viable, Apoptotic, Necrotic) analyze->end

Caption: Experimental workflow for apoptosis analysis using flow cytometry.

Conclusion

This compound demonstrates significant potential as a pro-apoptotic agent in various cancer models. The use of flow cytometry with Annexin V and Propidium Iodide staining provides a reliable and quantitative method for elucidating its mechanism of action. The protocols and data presented herein serve as a valuable resource for researchers investigating the therapeutic potential of this compound and similar natural product derivatives. Further studies are warranted to fully explore its efficacy and safety in preclinical and clinical settings.

References

Application Notes: Cell Cycle Analysis of Cancer Cells Treated with Acetylursolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylursolic acid, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) ursolic acid, has emerged as a compound of interest in oncology research. Exhibiting cytotoxic effects against various cancer cell lines, its mechanism of action often involves the induction of cell cycle arrest and apoptosis. These application notes provide a detailed overview of the methodologies used to analyze the effects of this compound on the cancer cell cycle, present quantitative data from such analyses, and describe the underlying signaling pathways.

Data Presentation

The anti-proliferative activity of 3-O-acetylursolic acid has been evaluated in various cancer cell lines. The following tables summarize the quantitative data on its effects on cell cycle distribution.

Table 1: Effect of 3-O-Acetylursolic Acid on Cell Cycle Distribution in A375 Human Melanoma Cells [1]

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (%)
Control (Untreated)70.2 ± 1.518.5 ± 2.111.3 ± 0.8N/A
3-O-Acetylursolic Acid (32 µM, 48h)58.7 ± 1.228.9 ± 1.812.4 ± 1.1Not Reported

Data is presented as mean ± SD (n=3). Data from a study by Alqathama et al. on A375 human melanoma cells.[1]

Table 2: Effect of Ursolic Acid (Parent Compound) on Cell Cycle Distribution in Various Cancer Cell Lines [2][3][4]

Cell LineCompoundConcentrationDurationEffect
NTERA-2 (Embryonic Carcinoma)Ursolic AcidNot SpecifiedNot SpecifiedG0/G1 Arrest
NCCIT (Embryonic Carcinoma)Ursolic AcidNot SpecifiedNot SpecifiedG0/G1 Arrest
A549 (Non-Small Cell Lung Cancer)Ursolic Acid20 µM24hG0/G1 Arrest
H460 (Non-Small Cell Lung Cancer)Ursolic Acid20 µM24hG0/G1 Arrest
BGC-803 (Gastric Cancer)Ursolic AcidNot SpecifiedNot SpecifiedG0/G1 Arrest
HCT15 (Colon Carcinoma)Ursolic Acid30 µM72hG0/G1 Arrest
GBC-SD (Gallbladder Carcinoma)Ursolic Acid50-60 µmol/L48hS-Phase Arrest
SGC-996 (Gallbladder Carcinoma)Ursolic Acid40-70 µmol/L48hS-Phase Arrest

This table provides data for the parent compound, ursolic acid, to offer a broader context of its cell cycle effects across different cancer types. The specific effects of this compound may vary and require further investigation in these cell lines.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should also be prepared.

  • Replace the medium in the wells with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired concentration of this compound for the specified duration.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V-FITC and PI Staining

This protocol is for the detection of apoptosis (early and late stages) and necrosis.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as desired.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis of Cell Cycle and Apoptosis-Related Proteins

This protocol is for the detection of changes in protein expression levels.

Materials:

  • Treated and untreated cancer cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin D1, CDK4, p21, p27, Bax, Bcl-2, Akt, p-Akt, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells using RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Visualizations

This compound's parent compound, ursolic acid, is known to modulate several signaling pathways involved in cell cycle regulation and apoptosis. While direct evidence for this compound is still emerging, it is hypothesized to share similar mechanisms. The PI3K/Akt pathway is a key regulator of cell survival and proliferation that is often dysregulated in cancer.

Below is a diagram illustrating the experimental workflow for cell cycle analysis and a proposed signaling pathway for the action of this compound, based on the known effects of ursolic acid.

G Experimental Workflow for Cell Cycle Analysis cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Staining and Analysis A Seed Cancer Cells B Treat with this compound A->B C Harvest Cells B->C D Fixation (e.g., 70% Ethanol) C->D E Propidium Iodide Staining D->E F Flow Cytometry Analysis E->F G Quantify Cell Cycle Phases (G0/G1, S, G2/M) F->G G Proposed Signaling Pathway of this compound in Cancer Cells cluster_0 Upstream Regulation cluster_1 Cell Cycle Regulation cluster_2 Apoptosis A This compound B PI3K A->B Inhibition G Bax A->G Upregulation C Akt B->C Inhibition D p21/p27 C->D Upregulation H Bcl-2 C->H Downregulation E CDK4/Cyclin D1 D->E Inhibition F G0/G1 or S Phase Arrest E->F Induction I Caspase Cascade G->I Activation H->I Inhibition J Apoptosis I->J Execution

References

Application Notes and Protocols for In Vivo Studies of Acetylursolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylursolic acid, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) ursolic acid, has garnered significant interest in preclinical research for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties. Its enhanced lipophilicity compared to ursolic acid may lead to improved bioavailability and efficacy. These application notes provide detailed protocols for the formulation and in vivo administration of this compound, summarize key quantitative data from preclinical studies, and illustrate its proposed mechanisms of action on critical signaling pathways.

Data Presentation: In Vivo Efficacy of this compound and Related Compounds

The following tables summarize quantitative data from in vivo studies investigating the therapeutic effects of this compound and its parent compound, ursolic acid.

Table 1: Anti-Cancer Efficacy in Murine Models

CompoundCancer ModelAnimal ModelDosing RegimenKey FindingsReference
Ursolic Acid Derivative (Compound 14)H22 Hepatocellular Carcinoma XenograftKunming Mice100 mg/kg/day, oral gavage45.6 ± 4.3% tumor growth inhibition[1]
Ursolic AcidH22 Hepatocellular Carcinoma XenograftMiceNot specified52.8% tumor growth inhibition[2]
Ursolic AcidPostmenopausal Breast CancerOvariectomized C57BL/6 Mice0.10% in diet (≈106 mg/kg/day)Significant decrease in tumor size[3]
Ursolic AcidPancreatic Cancer Xenograft (PANC-1)SCID Mice100 mg/kg/day, oral gavageTumor growth rate comparable to gemcitabine[4]

Table 2: Anti-Inflammatory and Metabolic Effects

CompoundModelAnimal ModelDosing RegimenKey FindingsReference
Ursolic Acid Derivatives (UAD1 and UAD2)Carrageenan-Induced Paw EdemaMice200 mg/kg, intraperitonealSignificant reduction in paw edema and IL-6 production[5]
Ursolic AcidHigh-Fat Diet-Induced ObesityC57BL/6J Mice50 or 200 mg/kg/day, oralReduced liver and adipose tissue mass, improved glucose tolerance[6]
Ursolic AcidDextran Sulfate Sodium (DSS)-Induced ColitisMice10 or 20 mg/kg/day, oralDecreased disease activity[7]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rodents

This protocol is suitable for the daily oral administration of this compound in mice or rats for efficacy studies in cancer or inflammation models.

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% (v/v) Tween 80 in sterile water

  • Sterile water

  • Homogenizer or sonicator

  • Animal gavage needles (20-22 gauge for mice, 16-18 gauge for rats, with a ball tip)

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 50-200 mg/kg) and the number and weight of the animals.

    • Prepare the vehicle by dissolving HPMC in sterile water with gentle heating and stirring. After cooling to room temperature, add Tween 80 and mix thoroughly.

    • Suspend the calculated amount of this compound powder in the prepared vehicle.

    • Homogenize or sonicate the suspension until a uniform and stable formulation is achieved. Prepare fresh daily. A no-observed-adverse-effect level (NOAEL) for ursolic acid has been suggested to be higher than 1000 mg/kg/day in rats following 90 days of oral administration[8].

  • Animal Dosing:

    • Weigh each animal accurately before dosing to calculate the precise volume to be administered. The gavage volume should generally not exceed 10 mL/kg of body weight[9].

    • Gently restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head.

    • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.

    • Gently insert the gavage needle into the esophagus and advance it into the stomach.

    • Administer the formulation slowly and steadily.

    • Carefully remove the gavage needle and return the animal to its cage.

    • Monitor the animal for any signs of distress or adverse reactions.

Protocol 2: Intraperitoneal Injection in Mice

This protocol is suitable for studies requiring systemic delivery of this compound, such as acute inflammation models.

Materials:

  • This compound

  • Vehicle: Sterile Phosphate-Buffered Saline (PBS) with a solubilizing agent (e.g., 1-2% DMSO and 1% Tween 80)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge, 5/8" or smaller)

  • 70% Isopropyl alcohol

  • Animal scale

Procedure:

  • Formulation Preparation:

    • Dissolve the required amount of this compound in a minimal amount of DMSO.

    • Add Tween 80 and then bring the solution to the final volume with sterile PBS.

    • Vortex or sonicate briefly to ensure a clear solution or a fine, uniform suspension. Prepare the formulation fresh before each use.

  • Animal Dosing:

    • Weigh each animal to determine the correct injection volume. The maximum recommended volume for intraperitoneal injection in mice is 10 ml/kg[10].

    • Restrain the mouse, typically by scruffing, and tilt it to a head-down position to allow the abdominal organs to shift cranially.

    • Disinfect the injection site in the lower right quadrant of the abdomen with 70% alcohol.

    • Insert the needle at a 30-40° angle with the bevel facing up.

    • Aspirate to ensure that no fluid (e.g., urine, intestinal contents, or blood) is drawn into the syringe, which would indicate improper needle placement.

    • If aspiration is negative, inject the formulation slowly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of discomfort or adverse effects.

Mandatory Visualizations

Signaling Pathway Diagrams

This compound, similar to its parent compound ursolic acid, is believed to exert its biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nfkb_complex cluster_nucleus Nucleus acetylursolic_acid This compound ikk IKK Complex acetylursolic_acid->ikk Inhibits tnf TNF-α tnfr TNFR tnf->tnfr tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) nfkb_n NF-κB nfkb->nfkb_n Translocates nucleus Nucleus gene_expression Gene Expression (Inflammation, Proliferation, Survival) nfkb_n->gene_expression Promotes

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus acetylursolic_acid This compound jak JAK acetylursolic_acid->jak Inhibits cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 dimer p-STAT3 Dimer p_stat3->dimer dimer_n p-STAT3 Dimer dimer->dimer_n Translocates nucleus Nucleus gene_expression Gene Expression (Proliferation, Survival, Angiogenesis) dimer_n->gene_expression Promotes

Caption: Inhibition of the STAT3 Signaling Pathway by this compound.

Experimental Workflow Diagram

experimental_workflow start Start: In Vivo Study Design formulation Formulation of this compound (Oral Gavage or IP Injection) start->formulation animal_model Animal Model Selection (e.g., Xenograft, Inflammation Model) start->animal_model administration Drug Administration formulation->administration animal_model->administration monitoring Monitoring of Animals (Tumor size, body weight, clinical signs) administration->monitoring endpoint Endpoint Data Collection (e.g., Tumor weight, tissue collection) monitoring->endpoint analysis Data Analysis (Statistical analysis, biomarker assessment) endpoint->analysis results Results and Interpretation analysis->results

Caption: General Experimental Workflow for In Vivo Studies.

Conclusion

These application notes provide a framework for the in vivo investigation of this compound. The provided protocols for oral and intraperitoneal administration offer practical guidance for researchers. The summarized data and signaling pathway diagrams highlight the potential of this compound as a therapeutic agent and suggest key molecular targets for further investigation. As with any in vivo study, appropriate ethical considerations and institutional guidelines for animal research must be strictly followed.

References

Application Notes and Protocols: Assessing the Anti-Metastatic Potential of Ursolic Acid and its Analogs via Transwell Migration Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis is a critical hallmark of cancer progression and the primary cause of cancer-related mortality. The ability of cancer cells to migrate and invade surrounding tissues is a key step in the metastatic cascade. The transwell migration assay, also known as the Boyden chamber assay, is a widely used in vitro method to quantify the migratory and invasive potential of cancer cells in response to chemoattractants and to screen for potential anti-metastatic compounds.[1][2][3]

This document provides a detailed protocol for the transwell migration and invasion assay. While the initial focus was on Acetylursolic Acid, scientific literature indicates that its parent compound, Ursolic Acid (UA), possesses significant anti-migratory and anti-invasive properties, whereas the 3-O-acetyl derivative (3-O-Acetylursolic Acid) does not exhibit these specific effects.[4][5] Therefore, these notes will focus on the application of the transwell assay to evaluate the well-documented anti-metastatic effects of Ursolic Acid.

Comparative Anti-Migratory Effects: Ursolic Acid vs. 3-O-Acetylursolic Acid

Recent studies have highlighted a critical difference in the bioactivity of Ursolic Acid and its acetylated form. Research on melanoma cells demonstrated that while both compounds exhibit similar pro-apoptotic effects, 3-O-Acetylursolic Acid does not inhibit cell migration. Specifically, one study noted that 3-O-Acetylursolic Acid was inactive in a scratch assay for melanoma migration at concentrations up to 200 µM. The acetylation at the 3-O position appears to abrogate the anti-migratory properties of the parent molecule.

In contrast, Ursolic Acid has been shown to effectively inhibit the migration and invasion of various cancer cell lines, including breast, lung, colon, and thyroid cancer. This makes Ursolic Acid a compelling candidate for anti-metastatic drug development and a suitable subject for evaluation using the transwell assay.

Experimental Protocols

Transwell Migration Assay (General Protocol)

This assay measures the chemotactic capability of cancer cells to migrate through a porous membrane.

Materials:

  • 24-well plates with transwell inserts (e.g., 8 µm pore size)

  • Cancer cell line of interest (e.g., MDA-MB-231, A549, SW480)

  • Complete cell culture medium (containing serum as a chemoattractant)

  • Serum-free cell culture medium

  • Ursolic Acid (or other test compounds)

  • Phosphate-buffered saline (PBS)

  • Fixation solution: Methanol (B129727), cold

  • Staining solution: 0.5% Crystal Violet in methanol

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Preparation:

    • Culture cancer cells to approximately 80% confluency.

    • The day before the assay, starve the cells by replacing the complete medium with serum-free medium and incubating overnight. This enhances the chemotactic response.

    • On the day of the assay, harvest the cells using trypsin, wash with PBS, and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add 600 µL of complete medium (containing serum as the chemoattractant) to the lower chamber of the 24-well plate.

    • In the upper chamber of the transwell insert, add 100 µL of the cell suspension.

    • Add the desired concentrations of Ursolic Acid (or vehicle control, e.g., DMSO) to the upper chamber.

  • Incubation:

    • Incubate the plate for a period appropriate for the cell line (typically 12-48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Removal, Fixation, and Staining:

    • After incubation, carefully remove the transwell inserts.

    • With a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in cold methanol for 10-20 minutes.

    • Allow the inserts to air dry.

    • Stain the migrated cells by immersing the inserts in 0.5% crystal violet solution for 20 minutes.

  • Washing and Quantification:

    • Gently wash the inserts with water to remove excess stain and allow them to air dry completely.

    • Using a microscope, count the number of stained, migrated cells on the lower surface of the membrane in several random fields of view (e.g., 5-10 fields).

    • Calculate the average number of migrated cells per field for each treatment group. The results can be expressed as a percentage of the control.

Transwell Invasion Assay

This assay is a modification of the migration assay and assesses the ability of cancer cells to invade through an extracellular matrix (ECM) barrier, mimicking in vivo invasion.

Additional Materials:

  • Matrigel (or other basement membrane extract)

  • Cold, serum-free medium

Procedure:

The procedure is similar to the migration assay, with the following key modification:

  • Coating the Inserts:

    • Prior to the experiment, thaw Matrigel on ice.

    • Dilute the Matrigel with cold, serum-free medium according to the manufacturer's instructions.

    • Carefully add a thin layer of the diluted Matrigel solution (e.g., 50-100 µL) to the upper surface of the transwell insert membrane.

    • Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel to solidify into a gel.

    • The remaining steps (cell preparation, assay setup, incubation, and analysis) are the same as for the migration assay.

Data Presentation

The quantitative results of the transwell assays can be summarized in tables for clear comparison between different treatment groups.

Table 1: Effect of Ursolic Acid on Cancer Cell Migration

Treatment GroupConcentration (µM)Average Migrated Cells per Field (± SD)% Inhibition of Migration
Vehicle Control (DMSO)-150 ± 120%
Ursolic Acid2115 ± 923.3%
Ursolic Acid482 ± 745.3%
Ursolic Acid845 ± 570.0%
Ursolic Acid1621 ± 386.0%

Note: Data are hypothetical and for illustrative purposes.

Table 2: Effect of Ursolic Acid on Cancer Cell Invasion

Treatment GroupConcentration (µM)Average Invaded Cells per Field (± SD)% Inhibition of Invasion
Vehicle Control (DMSO)-120 ± 100%
Ursolic Acid298 ± 818.3%
Ursolic Acid465 ± 645.8%
Ursolic Acid831 ± 474.2%
Ursolic Acid1615 ± 287.5%

Note: Data are hypothetical and for illustrative purposes. A study on a novel aspirin-ursolic acid co-drug (Asp-UA) showed that at 20µM, Asp-UA inhibited invasion of MCF-7 cells by 50.32%, whereas UA alone resulted in a 12.54% inhibition.

Signaling Pathways and Visualizations

Ursolic Acid exerts its anti-metastatic effects by modulating multiple signaling pathways involved in cell proliferation, migration, and invasion.

Key Signaling Pathways Modulated by Ursolic Acid
  • PI3K/Akt/mTOR Pathway: Ursolic Acid inhibits the phosphorylation of Akt and ERK, key proteins in this pathway that promote cell survival and proliferation.

  • NF-κB Signaling: In colon cancer cells, Ursolic Acid promotes the translocation of NF-κB from the nucleus to the cytoplasm, thereby inhibiting its pro-tumorigenic transcriptional activity.

  • Matrix Metalloproteinases (MMPs): Ursolic Acid can suppress the expression and activity of MMP-2 and MMP-9, enzymes that are crucial for degrading the extracellular matrix during invasion.

  • Cell Adhesion Molecules: Ursolic Acid has been shown to upregulate the epithelial marker E-cadherin (CDH1) while downregulating molecules like ICAM-1, which are involved in cell-cell and cell-matrix interactions during metastasis.

  • STAT3 Pathway: Inhibition of STAT3 phosphorylation by Ursolic Acid has been observed in colorectal cancer, leading to reduced cancer cell viability.

  • CXCL12/CXCR4/CXCR7 Axis: In papillary thyroid carcinoma, Ursolic Acid can reduce the expression of CXCR4 and CXCR7, receptors involved in cell migration and invasion.

Diagram: Transwell Migration Assay Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_incubation Incubation p1 Culture and Starve Cancer Cells p2 Resuspend Cells in Serum-Free Medium p1->p2 a2 Add Cell Suspension and Ursolic Acid to Upper Chamber p2->a2 a1 Add Chemoattractant (e.g., complete medium) to Lower Chamber inc Incubate Plate (12-48 hours) a2->inc an1 Remove Non-Migrated Cells from Upper Surface an2 Fix and Stain Migrated Cells on Lower Surface an1->an2 an3 Count Migrated Cells via Microscopy an2->an3 inc->an1

Caption: Workflow for the Transwell Migration Assay.

Diagram: Key Signaling Pathways Inhibited by Ursolic Acid in Metastasis

G cluster_pi3k PI3K/Akt Pathway cluster_stat STAT3 Pathway cluster_nfkb NF-κB Pathway cluster_mmp ECM Degradation UA Ursolic Acid PI3K PI3K UA->PI3K inhibits STAT3 STAT3 UA->STAT3 inhibits NFkB NF-κB (Nuclear Translocation) UA->NFkB inhibits MMPs MMP-2, MMP-9 UA->MMPs inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Metastasis Cell Migration, Invasion & Metastasis mTOR->Metastasis STAT3->Metastasis NFkB->Metastasis MMPs->Metastasis

Caption: Ursolic Acid inhibits multiple signaling pathways to suppress cancer metastasis.

References

Troubleshooting & Optimization

Troubleshooting precipitation of Acetylursolic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acetylursolic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues, particularly precipitation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Immediate Precipitation of this compound Upon Addition to Aqueous/Cell Culture Media

  • Question: I dissolved this compound in an organic solvent (e.g., DMSO, ethanol) to create a stock solution. When I add it to my aqueous buffer or cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

  • Answer: Immediate precipitation, often called "crashing out," occurs because this compound is a lipophilic compound with very low solubility in aqueous environments.[1] When the concentrated organic stock solution is diluted into the aqueous medium, the solvent environment shifts drastically, and the compound can no longer stay dissolved.[1]

    Potential Causes and Solutions:

    Potential CauseExplanationRecommended Solution
    High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test in your specific medium.[1]
    Rapid Dilution Adding a concentrated stock directly to a large volume of aqueous media can cause rapid solvent exchange, leading to immediate precipitation.Perform a serial dilution. First, dilute the high-concentration stock to an intermediate concentration in the organic solvent. Then, add the intermediate stock dropwise to the pre-warmed (37°C) culture media while gently vortexing to ensure rapid and even dispersion.[1]
    Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for making your final dilutions.[1]
    High Organic Solvent Concentration While a sufficient concentration of organic solvent is needed to keep the compound in solution, excessively high concentrations (typically >1% v/v) can be toxic to cells.Keep the final concentration of the organic solvent in your cell culture medium as low as possible, ideally below 0.5% (v/v), and ensure you have a vehicle control in your experiments.

Issue 2: Delayed Precipitation of this compound in Aqueous/Cell Culture Media

  • Question: My media containing this compound looks clear initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What is happening?

  • Answer: Delayed precipitation can occur due to the compound's instability in the complex aqueous environment of cell culture media over time. Factors such as temperature fluctuations, pH shifts, and interactions with media components can contribute to this issue.

    Potential Causes and Solutions:

    Potential CauseExplanationRecommended Solution
    Temperature Fluctuations Repeatedly moving culture vessels between the incubator and the microscope can cause temperature cycling, which may affect the compound's solubility.Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated environmental chamber.
    pH Instability Changes in the pH of the media, often due to cellular metabolism, can alter the ionization state of this compound, affecting its solubility.Ensure your medium is well-buffered. For bicarbonate-buffered media, maintain a consistent CO2 environment in the incubator. Monitor the color of the phenol (B47542) red indicator in your medium for any significant pH shifts.
    Interaction with Media Components This compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes over time.If you suspect interaction with serum proteins, consider reducing the serum concentration or using a serum-free medium if your cell line allows. You can also test the solubility of this compound in different basal media formulations.
    Evaporation of Media In long-term experiments, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing the plates with gas-permeable membranes.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent to dissolve this compound for in vitro studies?

    • A1: For creating high-concentration stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used. The parent compound, Ursolic Acid, has a solubility of approximately 10 mg/mL in DMSO and 0.5 mg/mL in ethanol. This compound is also readily soluble in these organic solvents. The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your cell line.

  • Q2: What is the aqueous solubility of this compound?

    • A2: this compound, similar to its parent compound ursolic acid, is poorly soluble in water. The estimated water solubility is very low, making it challenging to work with in purely aqueous systems without the use of co-solvents or other formulation strategies.

  • Q3: Can I increase the aqueous solubility of this compound by adjusting the pH?

    • A3: For the parent compound, Ursolic Acid, which has a carboxylic acid group, increasing the pH (making the solution more alkaline) can increase its solubility by forming a more soluble salt. While this compound also contains a carboxylic acid moiety, this strategy may also be applicable. However, it is crucial to consider the pH tolerance of your experimental system, especially when working with live cells.

  • Q4: Are there any formulation strategies to improve the solubility and stability of this compound in aqueous solutions?

    • A4: Yes, several formulation strategies for poorly soluble drugs can be applied. These include the use of co-solvents, cyclodextrins to form inclusion complexes, and the preparation of lipid-based formulations like nanoemulsions. For cell culture applications, preparing a fresh, diluted solution from a concentrated organic stock just before use is the most common and practical approach.

Data Presentation

Solubility of Ursolic Acid (Parent Compound) in Various Solvents

Note: This data is for the parent compound, Ursolic Acid, and can be used as a reference for this compound.

SolventTemperatureSolubilityReference
DMSORoom Temp.~ 10 mg/mL
EthanolRoom Temp.~ 0.5 mg/mL
Ethanol292.2 K (19.05 °C)Varies with water content
Ethyl Acetate292.2 K (19.05 °C)Varies with temperature
Methanol292.2 K (19.05 °C)Varies with temperature
2-Propanol292.2 K (19.05 °C)Varies with temperature
DMSO:PBS (1:2, pH 7.2)Room Temp.~ 0.3 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

This protocol provides a step-by-step method to minimize the risk of precipitation when preparing this compound for cell culture experiments.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into small, single-use volumes in sterile polypropylene (B1209903) tubes and store at -20°C or -80°C, protected from light.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Thaw an aliquot of the high-concentration stock solution at room temperature.

    • To minimize the risk of precipitation during the final dilution step, first, dilute your high-concentration stock in 100% DMSO to a lower intermediate concentration (e.g., 1 mM).

  • Prepare the Final Working Solution:

    • Pre-warm the required volume of your complete cell culture medium (containing serum, if applicable) to 37°C.

    • To achieve the final desired concentration, add a small volume of the intermediate (or high-concentration) stock solution to the pre-warmed medium. For example, add 1 µL of a 1 mM stock to 1 mL of medium to get a 1 µM final concentration with 0.1% DMSO.

    • Crucially , add the stock solution dropwise to the medium while gently vortexing or swirling the tube to ensure rapid and even dispersion.

  • Final Check and Application:

    • After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

    • It is highly recommended to prepare the final working solution fresh right before each experiment. Do not store the diluted aqueous solutions.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media

This protocol helps you determine the highest concentration of this compound that remains soluble in your specific experimental conditions.

  • Prepare a Serial Dilution of the Compound in DMSO:

    • Start with your highest concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.

  • Add to Media:

    • In a multi-well plate (e.g., a 96-well plate), add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media.

    • Include a "media only" control and a "DMSO only" (vehicle) control.

  • Incubate and Observe:

    • Incubate the plate under your standard experimental conditions (e.g., 37°C and 5% CO2).

  • Assess Precipitation:

    • Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).

    • For a more quantitative assessment, you can read the absorbance of the plate at a wavelength of around 600-650 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.

  • Determine the Maximum Soluble Concentration:

    • The highest concentration that remains clear (or shows no significant increase in absorbance) is your maximum working soluble concentration under those specific conditions.

Mandatory Visualizations

Below are diagrams illustrating key concepts related to the troubleshooting and mechanism of action of this compound.

G Troubleshooting Workflow for this compound Precipitation start Start: Prepare this compound Solution precipitate Precipitation Observed? start->precipitate immediate Immediate Precipitation precipitate->immediate Yes delayed Delayed Precipitation precipitate->delayed Yes (Delayed) solution_clear Solution is Clear Proceed with Experiment precipitate->solution_clear No cause1 High Final Concentration? immediate->cause1 cause4 Temperature Fluctuations? delayed->cause4 cause2 Rapid Dilution? cause1->cause2 No sol1 Decrease Concentration Perform Solubility Test cause1->sol1 Yes cause3 Cold Media? cause2->cause3 No sol2 Use Serial Dilution Add Dropwise & Vortex cause2->sol2 Yes cause3->delayed No sol3 Pre-warm Media to 37°C cause3->sol3 Yes sol1->start sol2->start sol3->start cause5 pH Shift? cause4->cause5 No sol4 Minimize Time Outside Incubator cause4->sol4 Yes cause6 Media Interaction? cause5->cause6 No sol5 Ensure Proper Buffering & CO2 cause5->sol5 Yes sol6 Try Different Media/Serum Conc. cause6->sol6 Yes sol4->start sol5->start sol6->start

Caption: Troubleshooting workflow for this compound precipitation.

G Simplified Anti-Inflammatory Signaling Pathway of Ursolic Acid cluster_stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) cluster_pathways Intracellular Signaling Cascades cluster_transcription Transcription Factor Activation cluster_response Cellular Response stimulus Stimulus mapk MAPK Pathway (ERK, JNK) stimulus->mapk nfkb_path NF-κB Pathway stimulus->nfkb_path nfat NF-AT stimulus->nfat ap1 AP-1 mapk->ap1 nfkb NF-κB nfkb_path->nfkb cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) ap1->cytokines nfkb->cytokines nfat->cytokines aua Ursolic Acid (and derivatives) aua->mapk Inhibits aua->nfkb Inhibits aua->nfat Inhibits

Caption: Anti-inflammatory signaling pathways modulated by Ursolic Acid.

G Simplified Pro-Apoptotic Signaling Pathway of Ursolic Acid in Cancer Cells cluster_survival Pro-Survival Signaling cluster_apoptosis Apoptotic Cascade akt Akt/PI3K Pathway bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Activates mito Mitochondrial Outer Membrane Permeabilization bcl2->mito Inhibits bax Bax (Pro-apoptotic) bax->mito Promotes caspases Caspase Activation mito->caspases Leads to apoptosis Apoptosis caspases->apoptosis aua Ursolic Acid (and derivatives) aua->akt Inhibits aua->bcl2 Downregulates aua->bax Upregulates

Caption: Pro-apoptotic signaling pathways modulated by Ursolic Acid.

References

Acetylursolic acid degradation products and their identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with acetylursolic acid, ensuring its stability and understanding its degradation profile is critical for accurate experimental results and the development of safe and effective therapeutics. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound and its potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, which includes an ester linkage and a triterpenoid (B12794562) backbone, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The ester group at C-3 is prone to hydrolysis under both acidic and basic conditions, yielding ursolic acid and acetic acid. This is often the primary degradation pathway.

  • Oxidation: The double bond at C-12/C-13 and allylic positions are susceptible to oxidation, which can be initiated by exposure to peroxides, atmospheric oxygen, light, or metal ions. This can lead to the formation of epoxides, hydroxides, or other oxygenated derivatives.

  • Thermal Degradation: At elevated temperatures, this compound can undergo decomposition. Studies on ursolic acid have shown that thermal degradation begins at temperatures above 200°C[1]. Degradation may involve decarboxylation or other complex reactions.

  • Photodegradation: Exposure to UV or visible light can lead to the formation of degradation products, as dictated by ICH Q1B guidelines on photostability testing[2][3][4][5].

Q2: What are the expected major degradation products of this compound?

A2: The primary and most anticipated degradation product is ursolic acid , formed via hydrolysis of the acetyl group. Other potential degradation products, arising from oxidative stress, could include various oxygenated derivatives. The exact nature of these products would require detailed structural elucidation.

Q3: How can I identify the degradation products of this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for the identification of degradation products:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection is the primary tool for separating this compound from its degradation products.

  • Mass Spectrometry (MS): LC-MS is crucial for determining the molecular weights of the degradation products and for obtaining fragmentation patterns that aid in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the unambiguous structural confirmation of isolated degradation products.

Troubleshooting Guides

HPLC Analysis Issues

Problem: Poor separation between this compound and its parent compound, ursolic acid.

Possible Cause Troubleshooting Step
Inappropriate mobile phase composition. Optimize the mobile phase. A gradient elution with a mixture of acetonitrile (B52724) and water (with an acidic modifier like 0.1% formic or acetic acid) is often effective.
Incorrect column chemistry. Use a high-purity silica-based C18 column. Consider a column with a different selectivity if co-elution persists.
Suboptimal temperature. Control the column temperature. An increase in temperature can sometimes improve resolution.

Problem: Tailing peaks for acidic compounds like ursolic acid.

Possible Cause Troubleshooting Step
Secondary interactions with the stationary phase. Add a competing acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase to minimize interactions with residual silanols on the column.
Column overload. Reduce the injection volume or the concentration of the sample.

For more general HPLC troubleshooting, refer to comprehensive guides on addressing issues like pressure abnormalities, leaks, peak problems, and baseline issues.

Mass Spectrometry Identification Challenges

Problem: Difficulty in interpreting the mass spectrum of a potential degradation product.

Possible Cause Troubleshooting Step
Complex fragmentation pattern. Compare the fragmentation pattern of the unknown peak with the known fragmentation of the parent compound, this compound, and its likely primary degradant, ursolic acid. Look for characteristic losses, such as the loss of the acetyl group (42 Da) or water (18 Da).
Isomeric compounds. Isomers will have the same molecular weight. Differentiating them requires careful analysis of their MS/MS fragmentation patterns or separation by chromatography.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to intentionally produce degradation products and assess the stability-indicating nature of analytical methods.

Table 1: Forced Degradation Conditions for this compound

Stress Condition Protocol Potential Degradation Product(s)
Acid Hydrolysis Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and add 0.1 M HCl. Heat at 60-80°C for several hours.Ursolic acid
Base Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat at 60-80°C for a shorter duration (e.g., 1-2 hours) as base-catalyzed hydrolysis is typically faster.Ursolic acid
Oxidative Degradation Treat a solution of this compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.Oxidized derivatives (e.g., epoxides, hydroxylated species)
Thermal Degradation Expose solid this compound to dry heat (e.g., 105°C) or a temperature below its melting point for an extended period.Various thermal decomposition products
Photolytic Degradation Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., a xenon lamp providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be protected from light.Photodegradation products
Analytical Method for Identification

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Analysis: Full scan for molecular weight determination and product ion scan (MS/MS) for fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Isolate the degradation product using preparative HPLC and dissolve in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra for complete structural elucidation.

Visualizations

Acetylursolic_Acid_Degradation_Pathway acetylursolic_acid This compound ursolic_acid Ursolic Acid acetylursolic_acid->ursolic_acid Hydrolysis (Acid/Base) oxidized_products Oxidized Products (Epoxides, Hydroxides) acetylursolic_acid->oxidized_products Oxidation (H₂O₂) thermal_products Thermal Degradants acetylursolic_acid->thermal_products Thermal Stress photo_products Photodegradants acetylursolic_acid->photo_products Photolytic Stress

Caption: Major degradation pathways of this compound.

Experimental_Workflow cluster_degradation Forced Degradation cluster_analysis Analysis stress_conditions Stress Conditions (Acid, Base, H₂O₂, Heat, Light) degraded_sample Degraded Sample Mixture stress_conditions->degraded_sample hplc HPLC Separation ms MS Identification (MW & Fragmentation) hplc->ms nmr NMR Structure Elucidation (for isolated products) hplc->nmr Isolation identification Product Identification ms->identification nmr->identification acetylursolic_acid This compound Sample acetylursolic_acid->stress_conditions degraded_sample->hplc

Caption: Workflow for degradation product identification.

References

Technical Support Center: Overcoming Acetylursolic Acid Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Acetylursolic acid in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is not responding to this compound treatment. What are the possible reasons for this resistance?

A1: Resistance to this compound can arise from various intrinsic and acquired mechanisms within cancer cells. The primary mechanisms involve the upregulation of anti-apoptotic proteins and the activation of survival signaling pathways. A key factor is the overexpression of Bcl-2, an anti-apoptotic protein that can be counteracted by this compound's induction of JNK-mediated Bcl-2 phosphorylation and degradation.[1]

Other potential resistance mechanisms include:

  • Activation of Pro-Survival Signaling Pathways: Hyperactivation of pathways such as PI3K/Akt/mTOR, NF-κB, and MAPK can promote cell survival and override the pro-apoptotic signals from this compound.[2][3]

  • Melanogenesis and COX-2/PGE2 Pathways: In melanoma cell lines, resistance has been linked to the interplay between melanogenesis and the COX-2/PGE2 pathway.[4]

  • Cancer Stem Cell (CSC) Enrichment: A population of cancer stem-like cells, which are inherently more resistant to chemotherapy, may be selected for during treatment.[5]

Q2: How can I experimentally confirm if my cells are resistant to this compound?

A2: To confirm resistance, you should perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line. A significantly higher IC50 value compared to sensitive cell lines reported in the literature suggests resistance.

A typical experiment involves:

  • Cell Viability Assay (MTT or SRB): Seed your cells in 96-well plates and treat them with a range of this compound concentrations for 24, 48, and 72 hours.

  • Data Analysis: Measure cell viability at each concentration and time point. Plot the percentage of viable cells against the drug concentration to generate a dose-response curve and calculate the IC50 value.

Q3: What are the key signaling pathways I should investigate if I suspect this compound resistance?

A3: If you suspect resistance, it is crucial to investigate the status of key signaling pathways known to be modulated by this compound and involved in cell survival and apoptosis. The primary pathways to examine are:

  • Apoptotic Pathway: Assess the expression levels of key apoptotic proteins.

    • Pro-apoptotic proteins: Bax, Caspase-3, Caspase-9.

    • Anti-apoptotic proteins: Bcl-2, Bcl-xL.

    • An increased ratio of Bcl-2/Bax is a common indicator of resistance.

  • PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway. Analyze the phosphorylation status of key components:

    • p-Akt, p-mTOR.

  • NF-κB Pathway: This pathway is involved in inflammation and cell survival. Examine the expression and phosphorylation of:

    • IKKα, IκBα, p-NF-κB.

  • MAPK Pathway: This pathway plays a role in cell proliferation and survival. Investigate the phosphorylation of:

    • p-EGFR, p-ERK, p-JNK, p-p38.

Q4: How can I overcome this compound resistance in my experiments?

A4: A promising strategy to overcome resistance is through combination therapy, where this compound is used synergistically with other anti-cancer agents. This can enhance the therapeutic effect and potentially re-sensitize resistant cells.

  • Combination with Chemotherapeutic Drugs: Studies have shown synergistic effects when this compound is combined with drugs like cisplatin, paclitaxel, and gemcitabine.

  • Combination with Natural Compounds: Combining this compound with other natural compounds, such as quercetin, has been shown to synergistically enhance anti-migratory effects.

To test for synergistic effects, you can perform a combination index (CI) analysis. A CI value less than 1 indicates synergy.

Troubleshooting Guides

Problem 1: High IC50 value observed for this compound in my cancer cell line.

Possible Cause Troubleshooting Step
Intrinsic resistance of the cell line Investigate the baseline expression of anti-apoptotic proteins (e.g., Bcl-2) and the activation status of pro-survival pathways (e.g., PI3K/Akt, NF-κB) using Western Blot.
Experimental variability Ensure consistent cell seeding density, drug preparation, and incubation times. Repeat the cell viability assay with a fresh stock of this compound.
Sub-optimal treatment duration Extend the treatment duration to 72 hours or longer, as the cytotoxic effects of this compound can be time-dependent.
Presence of a resistant subpopulation Consider using cell sorting techniques to isolate potential cancer stem-like cell populations for further characterization.

Problem 2: No significant increase in apoptosis after this compound treatment.

Possible Cause Troubleshooting Step
Blocked apoptotic pathway Analyze the expression of key apoptotic regulators. A high Bcl-2/Bax ratio can inhibit apoptosis. Use Western Blot to check for the cleavage of Caspase-3 and Caspase-9, which are markers of apoptosis activation.
Activation of alternative cell death pathways Investigate markers for other cell death mechanisms, such as autophagy (e.g., LC3 conversion).
Insufficient drug concentration Ensure the concentration of this compound used is at or above the IC50 value for the specific cell line and treatment duration.
Inaccurate apoptosis assay Use multiple methods to assess apoptosis, such as Annexin V/PI staining followed by flow cytometry and a Caspase-3/7 activity assay.

Quantitative Data Summary

Table 1: IC50 Values of this compound and its Parent Compound, Ursolic Acid, in Different Cancer Cell Lines.

CompoundCell LineIC50 (µM)AssayReference
3-O-Acetylursolic acidA375 (Melanoma)32.4 ± 1.33SRB
Ursolic acidA375 (Melanoma)26.7 ± 3.61SRB
Ursolic acidHT-29 (Colon)20 (48h)MTT
Ursolic acidT47D (Breast)231 µg/mlSRB
Ursolic acidMCF-7 (Breast)221 µg/mlSRB
Ursolic acidMDA-MB-231 (Breast)239 µg/mlSRB

Table 2: Effects of Ursolic Acid on Apoptosis and Protein Expression.

Cell LineTreatmentEffectReference
A3753-O-Acetylursolic acid (GI50)1.8-fold increase in Caspase-3/7 activity
A375Ursolic acid (GI50)1.8-fold increase in Caspase-3/7 activity
HT-29Ursolic acid (40 µM)40.49% apoptosis at 48h
Breast Cancer CellsUrsolic acidDecreased Bcl-2 and Bcl-xL expression
Breast Cancer CellsUrsolic acidIncreased Bad and Bax expression

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat cells with this compound at the desired concentration and time point.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

3. Western Blot Analysis

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, p-Akt, Akt, p-NF-κB, NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Acetylursolic_Acid_Apoptotic_Pathway This compound This compound JNK JNK This compound->JNK Bcl2 Bcl-2 JNK->Bcl2 Phosphorylation & Degradation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax Bax Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptotic pathway.

PI3K_Akt_mTOR_Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation This compound This compound This compound->PI3K This compound->Akt This compound->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

NFkB_Pathway Cytokine Receptor Cytokine Receptor IKK IKK Cytokine Receptor->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription This compound This compound This compound->IKK

Caption: Inhibition of the NF-κB pathway by this compound.

Experimental_Workflow start Resistant Cell Line dose_response Dose-Response Assay (this compound alone) start->dose_response ic50 Determine IC50 dose_response->ic50 combination Combination Treatment (this compound + Drug B) ic50->combination viability_combo Cell Viability Assay combination->viability_combo ci_analysis Combination Index (CI) Analysis viability_combo->ci_analysis synergy Synergistic Effect (CI < 1) ci_analysis->synergy Yes no_synergy No Synergy (CI >= 1) ci_analysis->no_synergy No mechanism Investigate Mechanism (Western Blot, Apoptosis Assay) synergy->mechanism

Caption: Workflow for investigating combination therapy.

References

Optimizing reaction conditions for Acetylursolic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Acetylursolic acid. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual diagrams to optimize reaction conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for synthesizing this compound is through the acetylation of Ursolic acid. This reaction typically involves using acetic anhydride (B1165640) as the acetylating agent and a base catalyst, such as pyridine (B92270), in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

Q2: What are the critical parameters to control for a high-yield synthesis?

A2: For a high-yield synthesis, it is crucial to control the molar ratio of reactants, reaction temperature, and reaction time. The purity of the starting material, Ursolic acid, and the absence of water in the reaction mixture are also critical factors.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the acetylation reaction can be monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (Ursolic acid) and a pure sample of the product (this compound), if available. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q4: What is the expected yield for this synthesis?

A4: The yield of this compound can vary depending on the specific protocol and reaction conditions. Reported yields in the literature range from 65% to over 90%.[1][2] Optimization of reaction parameters can help in achieving higher yields.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Degradation of the product. 3. Loss of product during workup and purification. 4. Impure starting material.1. Increase reaction time or temperature. Ensure proper mixing. 2. Avoid excessive heating. Use a milder catalyst if necessary. 3. Optimize the extraction and chromatography steps. 4. Ensure the Ursolic acid used is of high purity.
Reaction Not Starting or Sluggish 1. Inactive catalyst. 2. Presence of moisture in the reaction. 3. Low reaction temperature.1. Use fresh or purified catalyst (e.g., distill pyridine). 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Gradually increase the reaction temperature while monitoring with TLC.
Presence of Multiple Spots on TLC (Impurity Formation) 1. Side reactions due to reactive impurities. 2. Decomposition of starting material or product. 3. Use of excess acetylating agent leading to byproducts.1. Purify the starting material before the reaction. 2. Control the reaction temperature and time carefully. 3. Use the optimal stoichiometric ratio of the acetylating agent. Purify the final product using column chromatography.
Difficulty in Isolating the Product 1. Product is too soluble in the workup solvent. 2. Formation of an emulsion during extraction.1. Use a different solvent system for extraction. 2. Add brine (saturated NaCl solution) to break the emulsion. Centrifugation can also be helpful.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound based on various reported protocols.

Parameter Value Reference(s)
Molar Ratio (Ursolic acid:Acetic anhydride) 1:2 to 1:10[2]
Catalyst Loading (DMAP) Catalytic amount[3][4]
Catalyst (Phosphotungstic Acid) 6.5% (by mass of Ursolic acid)
Reaction Temperature Room Temperature to 60°C
Reaction Time 2 hours to 24 hours
Solvent Tetrahydrofuran (THF), Pyridine, Dichloromethane (CH2Cl2)
Yield 65% - 91.02%

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of this compound. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • Ursolic acid

  • Acetic anhydride

  • Pyridine (anhydrous)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Tetrahydrofuran (THF) (anhydrous)

  • Ethyl acetate (B1210297)

  • n-Hexane

  • Hydrochloric acid (HCl), 1M solution

  • Sodium sulfate (B86663) (Na2SO4) (anhydrous)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve Ursolic acid (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Add pyridine (as a solvent and catalyst) and a catalytic amount of DMAP to the solution.

  • Cool the mixture in an ice bath and slowly add acetic anhydride (2-5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 7:1).

  • Once the reaction is complete (disappearance of the Ursolic acid spot on TLC), quench the reaction by adding cold water.

  • Acidify the mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate as the eluent to afford pure this compound.

Visualizations

Experimental Workflow

experimental_workflow start Start: Ursolic Acid dissolve Dissolve in Anhydrous THF Add Pyridine and DMAP start->dissolve add_reagent Add Acetic Anhydride dissolve->add_reagent react Stir at Room Temperature (4-24h) add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench with Water Acidify with HCl monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract purify Purify by Column Chromatography extract->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield incomplete_reaction Check Reaction Time/Temp low_yield->incomplete_reaction Yes workup_loss Optimize Extraction/Purification low_yield->workup_loss Yes impure_start Purify Starting Material low_yield->impure_start Yes no_reaction No Reaction? low_yield->no_reaction No check_catalyst Use Fresh Catalyst no_reaction->check_catalyst Yes check_moisture Use Anhydrous Conditions no_reaction->check_moisture Yes impurities Impurities on TLC? no_reaction->impurities No optimize_conditions Adjust Temp/Time impurities->optimize_conditions Yes optimize_purification Optimize Chromatography impurities->optimize_purification Yes

Caption: Troubleshooting decision tree for this compound synthesis.

Signaling Pathways of this compound

The biological activities of this compound are often inferred from its precursor, Ursolic acid, as they share similar pharmacological profiles. Ursolic acid has been shown to induce apoptosis and exhibit anti-inflammatory effects through various signaling pathways.

Apoptosis Induction via the Mitochondrial Pathway

Ursolic acid can induce apoptosis in cancer cells by triggering the intrinsic mitochondrial pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases leading to programmed cell death.

apoptosis_pathway UA Ursolic Acid / this compound Bax Bax Activation UA->Bax Bcl2 Bcl-2 Inhibition UA->Bcl2 Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax->Mitochondrion Bcl2->Mitochondrion Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by Ursolic Acid.

Anti-inflammatory Signaling Pathway

Ursolic acid has demonstrated potent anti-inflammatory effects by suppressing the activation of key transcription factors involved in the inflammatory response, such as NF-κB, AP-1, and NF-AT.

anti_inflammatory_pathway UA Ursolic Acid / this compound NFkB NF-κB UA->NFkB AP1 AP-1 UA->AP1 NFAT NF-AT UA->NFAT Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->NFkB Inflammatory_Stimuli->AP1 Inflammatory_Stimuli->NFAT Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Genes AP1->Pro_inflammatory_Genes NFAT->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Caption: Anti-inflammatory mechanism of Ursolic Acid via inhibition of key transcription factors.

References

Technical Support Center: Acetylursolic Acid Clinical Translation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetylursolic acid. The information addresses common challenges encountered during its clinical translation, focusing on its physicochemical properties and pharmacokinetic profile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it being investigated for clinical use?

This compound is a synthetic derivative of ursolic acid, a naturally occurring pentacyclic triterpenoid (B12794562) found in various plants.[1] It is being investigated for a range of therapeutic applications, including as an anticancer and antimalarial agent, due to its potential to modulate various signaling pathways involved in cell growth, proliferation, and inflammation.[2][3]

Q2: What are the main challenges in the clinical translation of this compound?

The primary challenges in the clinical translation of this compound are similar to its parent compound, ursolic acid, and are mainly associated with its poor physicochemical properties. These include:

  • Low Aqueous Solubility: this compound is a lipophilic molecule with very low solubility in water, which limits its dissolution in physiological fluids.[4][5]

  • Poor Permeability: The low permeability of this compound across biological membranes, such as the intestinal epithelium, hinders its absorption into the bloodstream.[6]

  • Rapid Metabolism: It is susceptible to rapid metabolism, primarily in the liver, which can lead to low systemic exposure.[6]

  • Low Oral Bioavailability: Consequently, the oral bioavailability of this compound is expected to be low, making it difficult to achieve therapeutic concentrations in target tissues.[6][7]

Q3: How does the acetylation of ursolic acid affect its properties?

Acetylation of the hydroxyl group at the C-3 position of ursolic acid can modulate its biological activity and physicochemical properties. While it may alter the molecule's interaction with specific targets, it does not significantly overcome the fundamental challenges of low solubility and poor bioavailability.

Troubleshooting Guides

In Vitro Experimentation
Problem Possible Cause Troubleshooting Steps
Precipitation of this compound in cell culture media. Low aqueous solubility of the compound.1. Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol (B145695). 2. When diluting into aqueous media, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent toxicity. 3. Use a vortex or sonication to aid dissolution during dilution. 4. Consider using a formulation approach, such as complexation with cyclodextrins or encapsulation in nanoparticles, to improve solubility in aqueous solutions.
Inconsistent results in cytotoxicity or other cell-based assays. Incomplete dissolution or precipitation of the compound during the experiment.1. Visually inspect the wells for any signs of precipitation after adding the compound. 2. Prepare fresh dilutions for each experiment. 3. Optimize the final concentration of the organic solvent in the culture medium.
Low potency observed in in vitro assays. Poor cellular uptake due to low permeability.1. Increase the incubation time to allow for more compound to enter the cells. 2. Use permeabilizing agents, although this may affect cell viability and should be carefully controlled. 3. Employ a carrier system, such as liposomes, to enhance cellular delivery.
In Vivo Experimentation
Problem Possible Cause Troubleshooting Steps
Low and variable plasma concentrations after oral administration in animal models. Poor oral bioavailability due to low solubility, poor permeability, and/or rapid first-pass metabolism.1. Formulation Strategies:     a. Develop an amorphous solid dispersion.     b. Prepare a nano-formulation (e.g., nanoparticles, liposomes, nanoemulsions).[8][9]     c. Use a co-amorphous system with an absorption enhancer like piperine.[6] 2. Route of Administration: Consider alternative routes such as intravenous or intraperitoneal injection to bypass first-pass metabolism and absorption barriers for initial efficacy studies.
Lack of a clear dose-response relationship in efficacy studies. Saturation of absorption mechanisms at higher doses.1. Conduct a dose-ranging pharmacokinetic study to understand the exposure at different dose levels. 2. If saturation is observed, consider more frequent, lower doses or a different formulation to improve dose-proportionality.

Quantitative Data

Table 1: Physicochemical Properties of Ursolic Acid and this compound

PropertyUrsolic AcidThis compoundReference(s)
Molecular FormulaC₃₀H₄₈O₃C₃₂H₅₀O₄[10]
Molecular Weight456.7 g/mol 498.7 g/mol [10]
Water Solubility~0.00016 g/L (predicted)Very low (practically insoluble)[4][5]
logP (predicted)6.84 - 7.02High (lipophilic)[4]
Melting Point283-285 °CNot specified[10]

Note: Specific experimental data for this compound's water solubility is limited; it is considered practically insoluble in water based on its chemical structure and the properties of ursolic acid.

Table 2: In Vitro Cytotoxicity of this compound

Cell LineAssayIC₅₀Reference(s)
KB cellsCytotoxicity8.4 µM[2]
HEK293Cytotoxicity366.00 µg/mL[1]
HepG2Cytotoxicity566.09 µg/mL[1]

Table 3: Pharmacokinetic Parameters of Ursolic Acid in Rats (as a proxy for this compound)

Route of AdministrationDoseCmax (µg/mL)AUC₀-t (µg/mL*h)Oral Bioavailability (F%)Reference(s)
Intravenous1 mg/kg0.76 ± 0.122.83 ± 0.95-[11]
Oral20 mg/kg0.33 ± 0.081.44 ± 0.652.80 ± 0.82[11]
Oral50 mg/kg0.50 ± 0.172.08 ± 1.141.55[11]

Note: This data is for the parent compound, ursolic acid, and is provided as an estimate of the expected poor pharmacokinetic profile of this compound.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

This protocol is adapted for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • Appropriate cancer cell line and culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Prepare serial dilutions of this compound from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[12][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Apoptosis Assessment: Caspase-3/7 Activity Assay

This protocol provides a method to measure the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Cells treated with this compound

  • Caspase-3/7 assay kit (containing lysis buffer, reaction buffer, and a fluorogenic substrate like Ac-DEVD-AMC)

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as desired. After treatment, lyse the cells using the provided lysis buffer and collect the cell lysate.[15][16]

  • Assay Reaction: In a 96-well black plate, add the cell lysate to the reaction buffer containing the caspase-3/7 substrate.[15]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[17]

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the cleaved substrate (e.g., Ex/Em = 380/460 nm for AMC).[17]

  • Data Analysis: Quantify the increase in fluorescence, which is proportional to the caspase-3/7 activity.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to analyze the effect of this compound on cell cycle distribution.

Materials:

  • Cells treated with this compound

  • PBS (Phosphate-Buffered Saline)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the treated cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 1 hour at 4°C.[18][19]

  • Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend the cell pellet in the PI staining solution. Incubate in the dark for 30 minutes at room temperature.[18][19]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18][20]

Visualizations

Challenges_in_Clinical_Translation cluster_Challenges Challenges in Clinical Translation of this compound cluster_Properties Specific Issues Physicochemical Poor Physicochemical Properties Solubility Low Aqueous Solubility Physicochemical->Solubility Permeability Low Membrane Permeability Physicochemical->Permeability Pharmacokinetic Poor Pharmacokinetic Profile Metabolism Rapid First-Pass Metabolism Pharmacokinetic->Metabolism Clinical Suboptimal Therapeutic Efficacy Bioavailability Low Oral Bioavailability Solubility->Bioavailability Permeability->Bioavailability Metabolism->Bioavailability Bioavailability->Clinical

Caption: Key challenges in the clinical translation of this compound.

Experimental_Workflow Start Start: this compound Powder Solubility_Screening Solubility Screening (Various Solvents/Excipients) Start->Solubility_Screening Formulation Formulation Development (e.g., Nanoparticles, Liposomes) Solubility_Screening->Formulation In_Vitro_Char In Vitro Characterization (Solubility, Dissolution, Stability) Formulation->In_Vitro_Char In_Vitro_Efficacy In Vitro Efficacy & Safety (Cell Viability, Permeability) In_Vitro_Char->In_Vitro_Efficacy In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) In_Vitro_Efficacy->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy & Toxicity (Disease Models) In_Vivo_PK->In_Vivo_Efficacy Lead_Optimization Lead Optimization / Clinical Candidate Selection In_Vivo_Efficacy->Lead_Optimization

Caption: Experimental workflow for addressing this compound's formulation challenges.

References

Technical Support Center: Acetylursolic Acid Nanoparticle and Liposome Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation and characterization of acetylursolic acid-loaded nanoparticles and liposomes.

Frequently Asked Questions (FAQs)

Q1: Why encapsulate this compound in nanoparticles or liposomes?

A1: this compound, similar to its parent compound ursolic acid, is a lipophilic molecule with poor water solubility. This limits its bioavailability and therapeutic efficacy.[][2][3] Encapsulating it within nanoparticles or liposomes can enhance its solubility, improve its pharmacokinetic profile, and enable targeted delivery to specific tissues, such as tumors, through effects like the Enhanced Permeability and Retention (EPR) effect.[4]

Q2: What is the primary difference between nanoparticle and liposomal formulations for this compound delivery?

A2: The primary difference lies in their composition and structure. Liposomes are vesicles composed of one or more lipid bilayers enclosing an aqueous core. They can encapsulate both hydrophilic drugs (in the core) and hydrophobic drugs like this compound (within the lipid bilayer).[3][5] Nanoparticles, in this context, often refer to a broader category, including polymeric nanoparticles and nanostructured lipid carriers (NLCs), which consist of a solid lipid or polymer matrix.[6] The choice between them depends on the desired drug release profile, stability, and targeting strategy.

Q3: What are the key parameters to evaluate during the characterization of these delivery systems?

A3: The critical quality attributes to assess are:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS), these parameters influence the stability, biodistribution, and cellular uptake of the formulation.[4][7]

  • Zeta Potential: This indicates the surface charge of the particles and predicts their colloidal stability. High positive or negative values (typically > ±30 mV) suggest good stability due to electrostatic repulsion, which prevents aggregation.[4]

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): These parameters quantify the amount of this compound successfully incorporated into the nanoparticles or liposomes and are crucial for determining the therapeutic dose.[8]

Q4: How does this compound exert its therapeutic effects, particularly in cancer?

A4: Ursolic acid, the parent compound of this compound, has been shown to induce apoptosis (programmed cell death) in cancer cells by modulating various signaling pathways.[2][9][10][11] Key pathways include the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB signaling pathway, which plays a role in inflammation and cell proliferation.[2][9][10][11][12] By inhibiting these pathways, ursolic acid can suppress tumor growth and progression.[2][9][10]

Troubleshooting Guides

Formulation Issues

Q: My particle size is too large or shows high variability (high PDI). What could be the cause?

A:

  • Issue: Inefficient homogenization or sonication.

    • Solution: Increase the homogenization speed or sonication time and power. Ensure the sonicator tip is properly immersed in the solution. For liposomes prepared by thin-film hydration, ensure the lipid film is thin and evenly distributed before hydration.[13]

  • Issue: Aggregation of particles.

    • Solution: Optimize the concentration of stabilizers or surfactants in the formulation. For liposomes, ensure the zeta potential is sufficiently high to prevent aggregation.[4] Storing nanoparticles in a solution at an appropriate pH and low concentration can also help reduce aggregation.[14] Mechanical stirring during synthesis can sometimes unexpectedly trigger aggregation.[15]

  • Issue: Improper solvent evaporation rate (for thin-film hydration).

    • Solution: Ensure a slow and consistent evaporation of the organic solvent to form a uniform lipid film.[16]

Q: The encapsulation efficiency (%EE) of my this compound is low. How can I improve it?

A:

  • Issue: Poor partitioning of the drug into the lipid phase.

    • Solution: Optimize the lipid composition. Increasing the cholesterol content in liposomes can enhance the packing of the lipid bilayer, potentially improving the retention of hydrophobic drugs.[17] The ratio of lipids to the drug is a critical factor that needs to be optimized.[8]

  • Issue: Drug leakage during the formulation process.

    • Solution: For methods involving high temperatures, ensure the temperature remains below the phase transition temperature of the lipids to prevent leakage. For extrusion steps, perform them above the lipid's transition temperature to ensure proper vesicle formation without excessive leakage.[16]

  • Issue: The drug is precipitating out of the formulation.

    • Solution: Ensure that the initial concentration of this compound in the organic solvent does not exceed its solubility limit.

Characterization and Stability Issues

Q: My nanoparticles/liposomes are aggregating over time during storage. What can I do to improve stability?

A:

  • Issue: Insufficient surface charge.

    • Solution: Increase the zeta potential by incorporating charged lipids (e.g., phosphatidylglycerol) into the liposome (B1194612) formulation.[18] A zeta potential greater than ±30 mV is generally considered stable.[4]

  • Issue: Physical instability leading to fusion and aggregation.

    • Solution: Lyophilization (freeze-drying) with a cryoprotectant (e.g., trehalose, sucrose) can significantly improve the long-term stability of the formulation.[18][19] Store the formulation at a low temperature (e.g., 4°C) to reduce particle fusion.[20]

  • Issue: Lipid hydrolysis or oxidation.

    • Solution: Use saturated lipids which are less prone to oxidation.[] Purge solutions with nitrogen to minimize oxygen exposure and consider adding antioxidants like sodium ascorbate.[18]

Q: I am observing a "burst release" of the drug in my in vitro release studies. How can I achieve a more sustained release?

A:

  • Issue: A significant portion of the drug is adsorbed to the surface of the nanoparticles/liposomes.

    • Solution: Ensure proper purification of the formulation after preparation to remove any unencapsulated or surface-adsorbed drug. This can be done through methods like dialysis or ultracentrifugation.

  • Issue: The formulation is not stable in the release medium.

    • Solution: Increase the rigidity of the liposomal membrane by incorporating cholesterol.[17] For polymeric nanoparticles, using a polymer with a slower degradation rate can prolong the release.

Data Presentation: Physicochemical Properties of Ursolic Acid Formulations

The following tables summarize quantitative data from various studies on ursolic acid-loaded nanoparticles and liposomes. Note that "this compound" is a derivative of "ursolic acid," and the data for ursolic acid is presented here as a close reference.

Table 1: Nanoparticle Formulations of Ursolic Acid

Nanoparticle TypeMean Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
PLGA Nanoparticles167.1 ± 10.128-18.1 ± 1.0Not Reported[7]
PLGA-PEG 2000132.2 ± 0.60.081-20.6 ± 1.5Not Reported[7]
PLGA-PEG 5000133.7 ± 0.80.052-30.4 ± 2.9Not Reported[7]
Nanocrystals188.0 ± 4.40.154-25.0 ± 5.9Not Applicable[20]
NLCs2660.18-29.2659.71[6]

Table 2: Liposomal Formulations of Ursolic Acid

Liposome CompositionMean Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
Soya lecithin, Cholesterol48.2 ± 0.1 to 6034 ± 0.03Not Reported-44.4 ± 0.03 to -93.8 ± 0.0858.52 ± 0.50 to 82.36 ± 0.03[8]
Niosomes (Span® 60, Cholesterol)255Not Reported-46Not Reported[21]
Chitosan-coated Niosomes439Not Reported-21Not Reported[21]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes via Thin-Film Hydration

This protocol is adapted for a hydrophobic drug like this compound.

  • Lipid Film Formation:

    • Dissolve this compound, phospholipids (B1166683) (e.g., soya lecithin), and cholesterol in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform (B151607) and methanol) in a round-bottom flask.[16][22]

    • Attach the flask to a rotary evaporator. Rotate the flask at a constant speed and reduce the pressure to evaporate the organic solvent. A water bath set to a temperature above the lipid's phase transition temperature can be used to facilitate evaporation.[16]

    • Continue evaporation until a thin, uniform lipid film is formed on the inner wall of the flask.[22]

    • To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Agitate the flask vigorously (e.g., by vortexing or manual shaking) until the lipid film is completely dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[22]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (ULVs) with a uniform size, subject the MLV suspension to extrusion.

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the liposome suspension through the extruder multiple times (typically 11-21 passes) to reduce the particle size and PDI.[16]

  • Purification:

    • Remove any unencapsulated this compound by methods such as dialysis against the hydration buffer or ultracentrifugation.

Protocol 2: Characterization by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Dilute a small aliquot of the nanoparticle or liposome suspension in the same buffer used for hydration to an appropriate concentration. The solution should be transparent and not overly concentrated to avoid multiple scattering effects.

  • Instrument Setup:

    • Set the parameters on the DLS instrument, including the temperature, solvent viscosity, and refractive index.

  • Measurement:

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

    • Perform the measurement to obtain the particle size distribution (Z-average diameter) and the polydispersity index (PDI).

  • Zeta Potential Measurement:

    • For zeta potential, use an appropriate folded capillary cell.

    • The instrument will apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_formulation Formulation: Thin-Film Hydration cluster_processing Processing cluster_characterization Characterization a 1. Dissolve Lipids & this compound in Organic Solvent b 2. Create Thin Lipid Film via Rotary Evaporation a->b c 3. Hydrate Film with Aqueous Buffer b->c d 4. Form Multilamellar Vesicles (MLVs) c->d e 5. Size Reduction via Extrusion d->e f 6. Purify by Dialysis/Centrifugation e->f g Particle Size & PDI (DLS) f->g Final Product h Zeta Potential f->h Final Product i Encapsulation Efficiency (%EE) f->i Final Product j In Vitro Drug Release f->j Final Product apoptosis_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_bcl2 Mitochondrial Pathway UA Ursolic Acid / this compound PI3K PI3K UA->PI3K Inhibition Bcl2 Bcl-2 (Anti-apoptotic) UA->Bcl2 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Bcl2 Inhibition of transcription Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

References

Validation & Comparative

Synergistic Chemo-Sensitizing Effects of Ursolic Acid with Doxorubicin in Breast Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Ursolic Acid, a compound closely related to Acetylursolic acid, with the conventional chemotherapeutic agent doxorubicin (B1662922) in breast cancer cells. The data presented is based on preclinical in vitro studies.

Disclaimer: The following information is based on studies of Ursolic Acid. While this compound is a derivative and may exhibit similar properties, the synergistic effects of this compound with doxorubicin in breast cancer cells have not been specifically detailed in the available research.

I. Comparative Analysis of In Vitro Efficacy

The combination of Ursolic Acid (UA) with doxorubicin (DOX) has demonstrated a significant enhancement in the cytotoxic effects against doxorubicin-resistant breast cancer cells. This synergistic interaction leads to a notable decrease in cell viability and a marked increase in apoptosis compared to either agent used alone.

Table 1: Synergistic Effects of Ursolic Acid and Doxorubicin on Breast Cancer Cell Viability and Apoptosis
Cell LineTreatmentConcentration(s)OutcomeKey Findings
MCF-7/ADR (Doxorubicin-resistant)UA + DOXNot specifiedIncreased ApoptosisCombination treatment induced more cell apoptosis in vitro than DOX alone.[1]
MCF-7/ADR UA + DOXNot specifiedDecreased Cell ViabilityShowed a stronger inhibitory effect on cell viability and colony formation compared to DOX alone.[1]
MCF-7/ADR UA + DOX16 µM UA + 4 µM DOXInhibition of Cell AdhesionSignificantly inhibited the adhesion of MCF-7/ADR cells to HUVEC cells.
MDA-MB-468 & MDA-MB-436 (Doxorubicin-resistant TNBC)UANot specifiedHindered GrowthUA treatment hindered the growth and mitigated the DOX resistance of these cells.[2]
MCF-7 UA + DOX1/4 IC50 DOX + 2/5 IC50 UAMorphological ChangesCombination treatment led to observable changes in cell morphology indicative of cytotoxicity.[3]
T47D UA + DOXVariousDecreased Cell ViabilityCombinational treatment yielded less cell viability compared to single treatments.[4]

II. Experimental Methodologies

The following are detailed protocols for key experiments utilized in the cited studies to evaluate the synergistic effects of Ursolic Acid and doxorubicin.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of Ursolic Acid and doxorubicin, alone and in combination, on breast cancer cells.

  • Protocol:

    • Breast cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

    • The cells are then treated with various concentrations of Ursolic Acid, doxorubicin, or a combination of both.

    • After a 24-hour exposure period, the treatment medium is removed.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • A stopper reagent is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 595 nm using an ELISA reader.

    • Cell viability is calculated as a percentage relative to untreated control cells.

Apoptosis Analysis (Flow Cytometry)
  • Objective: To quantify the percentage of apoptotic cells following treatment with Ursolic Acid and doxorubicin.

  • Protocol:

    • Doxorubicin-resistant breast cancer cells (e.g., MDA-MB-468, MDA-MB-436) are treated with Ursolic Acid, doxorubicin, or the combination for a specified period.

    • Cells are harvested, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

    • The cells are incubated in the dark to allow for the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells and PI to the DNA of necrotic cells.

    • The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining the expression levels of key proteins in signaling pathways.

  • Protocol:

    • Breast cancer cells are treated with the compounds of interest.

    • Total protein is extracted from the cells, and the concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AMPK, p-mTOR, PGC-1α, ABCC1).

    • After washing, the membrane is incubated with a corresponding secondary antibody.

    • The protein bands are visualized using a chemiluminescence detection system.

III. Visualizing the Mechanism of Action

The synergistic effect of Ursolic Acid in sensitizing breast cancer cells to doxorubicin is, in part, attributed to its ability to modulate key signaling pathways involved in drug resistance and cell survival.

Synergistic_Mechanism cluster_cell Doxorubicin-Resistant Breast Cancer Cell cluster_pathway Key Signaling Pathways UA Ursolic Acid AMPK AMPK UA->AMPK Activates Pgp P-glycoprotein (P-gp) UA->Pgp Inhibits Function ZEB1AS1 ZEB1-AS1 UA->ZEB1AS1 Inhibits DOX Doxorubicin Apoptosis ↑ Apoptosis DOX->Apoptosis mTOR mTOR AMPK->mTOR Inhibits PGC1a PGC-1α AMPK->PGC1a Inhibits Mito_Func Mitochondrial Function PGC1a->Mito_Func Regulates ROS ↑ ROS Mito_Func->ROS Dysfunction leads to ROS->Apoptosis DOX_Efflux ↓ Doxorubicin Efflux miR186 miR-186-5p ZEB1AS1->miR186 Sponges ABCC1 ABCC1 miR186->ABCC1 Inhibits Cell_Viability ↓ Cell Viability Apoptosis->Cell_Viability DOX_Efflux->Cell_Viability Increased sensitivity to DOX

Caption: Mechanisms of Ursolic Acid in sensitizing breast cancer cells to doxorubicin.

IV. Summary of Synergistic Mechanisms

Ursolic Acid appears to counteract doxorubicin resistance in breast cancer cells through a multi-pronged approach:

  • Modulation of Energy Metabolism: Ursolic acid activates the AMPK signaling pathway, which in turn inhibits mTOR and PGC-1α.[1] This leads to impaired mitochondrial function, increased production of reactive oxygen species (ROS), and ultimately, apoptosis.[1]

  • Inhibition of Drug Efflux Pumps: Ursolic Acid can inhibit the function of P-glycoprotein (P-gp), a key transporter responsible for pumping doxorubicin out of cancer cells.[5] This leads to increased intracellular accumulation of doxorubicin.[5][6][7]

  • Regulation of Non-Coding RNAs: In triple-negative breast cancer cells, Ursolic Acid has been shown to downregulate the long non-coding RNA ZEB1-AS1.[2] This action prevents the sponging of miR-186-5p, allowing it to inhibit the expression of the drug efflux transporter ABCC1, thereby increasing sensitivity to doxorubicin.[2]

  • Inhibition of Metastasis-Related Pathways: The combination of Ursolic Acid and doxorubicin can inhibit the adhesion, migration, and invasion of doxorubicin-resistant breast cancer cells.[6] This is partly achieved by downregulating key players in metastatic signaling pathways, such as ODC, phosphorylated Erk, VEGF, and MMP-9.[6][7]

References

Acetylursolic Acid Demonstrates Comparable, and in Some Aspects Superior, Anti-inflammatory Effects to its Parent Compound, Ursolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing scientific literature indicates that Acetylursolic acid, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) Ursolic acid, exhibits potent anti-inflammatory properties that are comparable, and in certain contexts, potentially superior to its parent compound. This comparison guide synthesizes key findings from in vitro and in vivo studies, providing researchers, scientists, and drug development professionals with a concise overview of their relative anti-inflammatory efficacy.

Ursolic acid (UA) is well-documented for its broad spectrum of biological activities, including significant anti-inflammatory effects. These effects are largely attributed to its ability to modulate key inflammatory pathways, primarily through the inhibition of nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2). NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and COX-2, which are pivotal mediators of inflammation.

The acetylation of Ursolic acid at the C-3 position to form 3-O-acetylursolic acid (referred to as this compound or UAA) has been investigated as a strategy to potentially enhance its pharmacological profile. A key study directly comparing Ursolic acid and Ursolic acid-3-acetate (UAA) in a murine model of rheumatoid arthritis and in human synovial fibroblasts revealed that UAA effectively mitigates inflammatory responses. The oral administration of UAA led to a significant reduction in clinical arthritis symptoms, paw thickness, and histological and radiological signs of joint damage. Notably, the therapeutic effects of UAA were found to be comparable to those of dexamethasone, a potent corticosteroid used as a positive control in the study.

Comparative Efficacy: A Data-Driven Overview

To facilitate a clear comparison, the following table summarizes quantitative data from relevant studies. It is important to note that direct comparative studies measuring the half-maximal inhibitory concentration (IC50) for specific anti-inflammatory markers for both compounds in the same experimental setup are limited. However, available data from different studies provide valuable insights into their relative potency.

Parameter Ursolic Acid (UA) This compound (UAA) Study Focus Reference
In Vivo Anti-inflammatory Effect Significant reduction in paw edemaComparable reduction in paw thickness and arthritis symptoms to dexamethasoneRheumatoid Arthritis
NF-κB Inhibition Suppresses NF-κB activationDownregulates IKKα/β, ΙκBα, and NF-κBInflammation
Pro-inflammatory Cytokine Inhibition (TNF-α, IL-6, IL-1β) Significantly reduces levelsEffectively reduces expression and productionInflammation
Anti-proliferative Activity (GI50) on A375 melanoma cells 26 µM32 µMCancer Biology

Note: The anti-proliferative data is included as a reference for the biological activity of the two compounds, although it is not a direct measure of anti-inflammatory effect.

Mechanism of Action: Targeting Key Inflammatory Pathways

Both Ursolic acid and this compound exert their anti-inflammatory effects by targeting fundamental signaling pathways involved in the inflammatory cascade. The primary mechanism involves the suppression of the NF-κB pathway.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it binds to the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators like TNF-α, IL-6, IL-1β, iNOS, and COX-2.

Studies have shown that Ursolic acid can inhibit the activation of IKK, thereby preventing the phosphorylation and degradation of IκBα and ultimately blocking NF-κB nuclear translocation. Similarly, this compound has been demonstrated to downregulate IKKα/β and ΙκBα, leading to the inhibition of NF-κB.

The inhibition of COX-2 is another critical aspect of the anti-inflammatory action of these compounds. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By suppressing COX-2 expression, both Ursolic acid and its acetylated derivative can effectively reduce the production of these pro-inflammatory lipids.

Experimental Protocols

In Vivo: Collagen-Induced Arthritis (CIA) in Mice

This model is used to evaluate the therapeutic potential of compounds against rheumatoid arthritis.

  • Induction of Arthritis: DBA/1J mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.

  • Treatment: Following the booster injection, mice are orally administered with the test compounds (e.g., Ursolic acid-3-acetate) or a vehicle control daily. A positive control group treated with a known anti-inflammatory drug (e.g., dexamethasone) is also included.

  • Assessment of Arthritis: The severity of arthritis is monitored by measuring paw thickness using a caliper and assigning a clinical arthritis score based on the degree of inflammation in the paws.

  • Histological and Radiological Analysis: At the end of the study, the knee joints are collected for histological examination to assess inflammation, cartilage damage, and bone erosion. Radiological analysis (e.g., micro-CT) can be used to visualize and quantify bone destruction.

  • Immunological Analysis: Blood samples are collected to measure the levels of serum immunoglobulins (IgG1 and IgG2a). Draining lymph nodes can be harvested to analyze the population of helper T cells (Th1/Th17) and the production of inflammatory cytokines by flow cytometry and ELISA, respectively.

In Vitro: Inhibition of Inflammatory Mediators in Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs)

This assay assesses the direct anti-inflammatory effects of the compounds on cells involved in the pathology of rheumatoid arthritis.

  • Cell Culture: Human RASFs are cultured in appropriate media.

  • Stimulation and Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., Ursolic acid-3-acetate) for a specified period (e.g., 1 hour) before being stimulated with a pro-inflammatory cytokine, such as TNF-α.

  • Analysis of Inflammatory Mediators:

    • Cytokine Production: The levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β) and matrix metalloproteinases (MMPs) in the cell culture supernatant are quantified using ELISA.

    • Gene Expression: The mRNA expression levels of inflammatory mediators are determined by quantitative real-time PCR.

    • NF-κB Pathway Analysis: The activation of the NF-κB pathway is assessed by measuring the phosphorylation of IKKα/β and IκBα, and the nuclear translocation of NF-κB using Western blotting.

Visualizing the Mechanisms

To illustrate the key signaling pathways and experimental workflows, the following diagrams have been generated using Graphviz.

G cluster_0 Inflammatory Stimuli (LPS, TNF-α) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 Inhibition by Ursolic Acid & this compound Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IKB_NFKB IκBα-NF-κB Complex IKK->IKB_NFKB phosphorylates IκBα IKB IκBα NFKB NF-κB NFKB_nuc NF-κB NFKB->NFKB_nuc translocates IKB_NFKB->NFKB releases Gene Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFKB_nuc->Gene activates transcription UA_AUA Ursolic Acid & This compound UA_AUA->IKK inhibit

Figure 1. Simplified NF-κB Signaling Pathway and its Inhibition.

G cluster_0 Experimental Workflow: In Vivo Anti-inflammatory Assay Start Start Induction Induce Arthritis (Collagen) Start->Induction Treatment Oral Administration (UA/UAA/Vehicle) Induction->Treatment Assessment Assess Arthritis Severity (Paw Thickness, Clinical Score) Treatment->Assessment Analysis Histological, Radiological, & Immunological Analysis Assessment->Analysis End End Analysis->End

Figure 2. Workflow for Collagen-Induced Arthritis Model.

Conclusion

The available evidence strongly suggests that both Ursolic acid and its acetylated derivative, this compound, are potent anti-inflammatory agents. This compound, in particular, has demonstrated significant therapeutic potential in a preclinical model of rheumatoid arthritis, with an efficacy comparable to the established anti-inflammatory drug dexamethasone. The primary mechanism of action for both compounds involves the suppression of the NF-κB signaling pathway, a central regulator of inflammation.

While further direct comparative studies with standardized methodologies are needed to definitively delineate the superiority of one compound over the other across various inflammatory conditions, the existing data position this compound as a highly promising candidate for the development of novel anti-inflammatory therapeutics. Its comparable, and potentially enhanced, activity profile warrants continued investigation by researchers and drug development professionals.

Unveiling the Therapeutic Target of Acetylursolic Acid in Colorectal Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Acetylursolic Acid's potential therapeutic target in colorectal cancer (CRC) against its parent compound, Ursolic Acid, and other alternative inhibitors. While direct validation for this compound's target in CRC is still emerging, this guide synthesizes existing data to build a strong case for its mechanism of action, supported by experimental data and detailed protocols.

Signal Transducer and Activator of Transcription 3 (STAT3) has been identified as a key therapeutic target in colorectal cancer. Its constitutive activation promotes tumor cell proliferation, survival, and angiogenesis. Ursolic Acid (UA), a natural pentacyclic triterpenoid, has been shown to suppress the growth of human colorectal cancer by inhibiting the STAT3 signaling pathway.[1] This guide evaluates this compound, a derivative of UA, as a potential modulator of this same pathway, offering a comparative look at its efficacy alongside established STAT3 inhibitors.

Comparative Efficacy of Ursolic Acid and its Derivatives

While direct studies validating STAT3 as the primary target of this compound in colorectal cancer are limited, research on UA derivatives suggests that modifications, such as acetylation, can enhance cytotoxic activity. One study on melanoma cells demonstrated that 3-O-acetylursolic acid exhibited comparable anti-proliferative effects to Ursolic Acid, with GI50 values of 32.4 µM and 26.7 µM, respectively.[2] This suggests that this compound likely retains the STAT3-inhibitory mechanism of its parent compound.

Table 1: In Vitro Efficacy of Ursolic Acid and STAT3 Inhibitors in Colorectal Cancer Cell Lines
CompoundCell LineAssayIC50 / GI50 (µM)Reference
Ursolic AcidHCT116MTT9.8[3]
Ursolic AcidHT-29MTT8.7[3]
Ursolic AcidCaco-2MTT6.2[3]
Ursolic AcidRKOCCK-818.54[4]
Ursolic AcidHCT15MTT30[5]
StatticSW480Clonogenic Survival-[6]
LLL12SW480 (ALDH+/CD133+)Cell Viability<10[7]
LLL12HCT116 (ALDH+/CD133+)Cell Viability<10[7]
Novel Quinone [I]HCT-116Proliferation0.01018[8]

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Western Blot for Phosphorylated STAT3 (p-STAT3) and Total STAT3

This protocol is essential for determining the direct inhibitory effect of a compound on the STAT3 signaling pathway.

  • Cell Lysis:

    • Treat colorectal cancer cells (e.g., HCT116, HT-29) with desired concentrations of this compound or control compounds for the specified time.

    • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.

    • Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[9]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software. The ratio of p-STAT3 to total STAT3 is calculated to determine the extent of inhibition.

In Vivo Colorectal Cancer Xenograft Model

This model is crucial for validating the in vivo efficacy of this compound.

  • Cell Preparation:

    • Culture human colorectal cancer cells (e.g., HCT116) to 80% confluency.

    • Harvest and resuspend the cells in a mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[7]

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD/SCID or nude mice).

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[7]

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., via intraperitoneal injection or oral gavage) at predetermined doses and schedules. The control group should receive the vehicle.

  • Efficacy Evaluation:

    • Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors.

    • Analyze the tumors for biomarkers of interest (e.g., p-STAT3, Ki-67) by immunohistochemistry or western blotting.

Visualizing the Molecular Pathway and Experimental Logic

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->Gene_Expression AUA This compound AUA->JAK Inhibition

STAT3 Signaling Pathway Inhibition

Experimental_Workflow Hypothesis Hypothesis: This compound inhibits STAT3 in Colorectal Cancer InVitro In Vitro Studies Hypothesis->InVitro CellViability Cell Viability Assay (MTT/CCK-8) InVitro->CellViability WesternBlot Western Blot (p-STAT3/STAT3) InVitro->WesternBlot Validation Target Validation CellViability->Validation WesternBlot->Validation InVivo In Vivo Studies Xenograft Colorectal Cancer Xenograft Model InVivo->Xenograft TumorAnalysis Tumor Analysis (IHC/Western) Xenograft->TumorAnalysis TumorAnalysis->Validation Validation->InVivo Logical_Comparison UA_Target Ursolic Acid Validated Target: STAT3 in Colorectal Cancer AUA_Derivative This compound is a derivative of Ursolic Acid UA_Target->AUA_Derivative Comparative_Efficacy Comparable in vitro potency in other cancer models (e.g., Melanoma) AUA_Derivative->Comparative_Efficacy Inference Inference: This compound likely targets STAT3 in CRC Comparative_Efficacy->Inference Conclusion Conclusion: This compound is a promising STAT3 inhibitor for CRC Inference->Conclusion Alternatives Alternative STAT3 Inhibitors: Stattic, LLL12, etc. Alternatives->Conclusion

References

Acetylursolic Acid: A Head-to-Head Comparison with Standard Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer properties of Acetylursolic acid and its parent compound, Ursolic acid, with standard chemotherapy agents. The information is compiled from various in-vitro studies to offer a comprehensive overview for research and drug development purposes. While direct comparative studies are limited, this guide synthesizes available data to draw meaningful comparisons.

Data Presentation: In-Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound, Ursolic acid, and standard chemotherapy agents across various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions may vary.

Table 1: Cytotoxicity of this compound and Ursolic Acid

CompoundCancer Cell LineAssayIC50/GI50 (µM)Reference
3-O-acetylursolic acidA375 (Melanoma)SRB32.4 ± 1.33[1]
Ursolic acidA375 (Melanoma)SRB26.7 ± 3.61[1]
Ursolic acidT47D (Breast Cancer)SRB~50.5 (231 µg/ml)[2]
Ursolic acidMCF-7 (Breast Cancer)SRB~48.4 (221 µg/ml)[2]
Ursolic acidMDA-MB-231 (Breast Cancer)SRB~52.3 (239 µg/ml)[2]
Ursolic acid derivative (Compound 52)SMMC7721 (Hepatocarcinoma)MTT1.08 ± 0.22[3]
Ursolic acid derivative (Compound 52)HepG2 (Hepatocarcinoma)MTT1.26 ± 0.17[3]

Table 2: Comparative Cytotoxicity with Standard Chemotherapy Agents (Data from various sources)

CompoundCancer Cell LineIC50 (µM)Reference
Doxorubicin
HepG2 (Hepatocellular Carcinoma)>10 (Resistant Line)[4]
MCF-7 (Breast Cancer)Not specified[5]
Cisplatin (B142131)
A549 (Lung Cancer)5[6]
HeLa (Cervical Cancer)Not specified[7]
Paclitaxel
MDA-MB-231 (Paclitaxel-Resistant)348.96[8]
MDA-MB-231 (Parental)74.05[8]

Note: A direct comparison of IC50 values between this compound and standard chemotherapy agents from a single study is not available in the provided search results. The data presented is for informational purposes and highlights the need for direct comparative studies.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of cells undergoing apoptosis.

Methodology:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) staining solution are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of a compound on the cell cycle distribution.

Methodology:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI).

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plates treat Treat with this compound or Chemotherapy Agent start->treat mtt MTT Assay for Cytotoxicity (IC50) treat->mtt apoptosis Annexin V/PI Staining for Apoptosis treat->apoptosis cell_cycle PI Staining for Cell Cycle Analysis treat->cell_cycle ic50_calc Calculate IC50 Values mtt->ic50_calc apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist ic50_calc->apoptosis Inform subsequent experiments ic50_calc->cell_cycle Inform subsequent experiments

Caption: Experimental workflow for comparing cytotoxic effects.

signaling_pathway cluster_agents Therapeutic Agents cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes acetylursolic This compound pi3k_akt PI3K/Akt/mTOR Pathway acetylursolic->pi3k_akt Inhibits nfkb NF-κB Pathway acetylursolic->nfkb Inhibits mapk MAPK Pathway acetylursolic->mapk Modulates apoptosis Apoptosis Pathway (Caspase Activation, Bcl-2/Bax) acetylursolic->apoptosis Induces chemo Standard Chemotherapy (e.g., Doxorubicin, Cisplatin) chemo->apoptosis Induces (DNA Damage) proliferation Decreased Proliferation pi3k_akt->proliferation Regulates cell_cycle_arrest Cell Cycle Arrest pi3k_akt->cell_cycle_arrest nfkb->proliferation Regulates mapk->proliferation Regulates mapk->cell_cycle_arrest apoptosis_outcome Increased Apoptosis apoptosis->apoptosis_outcome

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Acetylursolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of acetylursolic acid, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

Immediate Safety and Disposal Protocols

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS)[1][2]. However, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and comply with regulations.

Personal Protective Equipment (PPE) during Disposal: Before handling this compound for disposal, it is essential to be equipped with the appropriate personal protective equipment.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber glovesTo prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles.
Respiratory Protection NIOSH (US) or EN 166 (EU) approved respiratorTo avoid inhalation of dust.
Body Protection Long-sleeved lab coatTo protect skin and clothing.

Step-by-Step Disposal Procedure

Follow these steps for the safe disposal of this compound:

  • Collection:

    • Collect waste this compound in its original container or a clearly labeled, suitable, and closed container[2][3].

    • Do not mix with other chemical waste[2].

  • Small Quantities:

    • For smaller quantities, disposal with household waste may be permissible, but always consult and adhere to local and national official regulations[1].

  • Large Quantities & Spills:

    • In the event of a spill, avoid creating dust[3].

    • Carefully sweep or shovel the spilled material into a suitable, closed container for disposal[3].

    • Ensure the disposal area is well-ventilated.

  • Environmental Precautions:

    • Prevent this compound from entering drains, sewers, or surface and ground water[1][2][3][4].

  • Final Disposal:

    • Dispose of the waste material in accordance with all applicable national and local regulations[2].

    • Handle uncleaned, empty containers in the same manner as the product itself[2][4].

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe assess Assess Quantity of Waste ppe->assess small Small Quantity assess->small < Threshold large Large Quantity / Spill assess->large >= Threshold local_reg Consult Local/ National Regulations small->local_reg contain Contain in a Labeled, Closed Container large->contain contain->local_reg household Dispose with Household Waste (if permitted) local_reg->household Permitted prof_disp Arrange for Professional Waste Disposal local_reg->prof_disp Not Permitted / Large Quantity end End: Disposal Complete household->end prof_disp->end

Fig. 1: this compound Disposal Workflow

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.